molecular formula C7H14BrNO B3033669 2-bromo-N-propylbutanamide CAS No. 1119450-47-3

2-bromo-N-propylbutanamide

Cat. No.: B3033669
CAS No.: 1119450-47-3
M. Wt: 208.1 g/mol
InChI Key: PMPILFKTSYNCDL-UHFFFAOYSA-N
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Description

2-bromo-N-propylbutanamide is a useful research compound. Its molecular formula is C7H14BrNO and its molecular weight is 208.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-propylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-propylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-3-5-9-7(10)6(8)4-2/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPILFKTSYNCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307592
Record name Butanamide, 2-bromo-N-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-47-3
Record name Butanamide, 2-bromo-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026


H

BrNO

Executive Summary

This guide details the synthesis, purification, and characterization of 2-bromo-N-propylbutanamide , a critical


-haloamide intermediate. While often overlooked as a simple building block, this compound serves as a pivotal electrophilic scaffold in the synthesis of pyrrolidinone-based nootropics (racetams) and anticonvulsants (e.g., Brivaracetam analogs). Its synthesis requires precise control over exotherms and stoichiometry to prevent di-acylation or elimination side products.

The protocol below utilizes a Nucleophilic Acyl Substitution pathway under anhydrous conditions, prioritizing yield (>85%) and purity suitable for subsequent cyclization reactions.

Chemical Profile & Retrosynthetic Analysis

To understand the synthesis, we must first visualize the structural disconnections. The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 2-bromobutyryl bromide and n-propylamine .

Structural Specifications
  • IUPAC Name: 2-bromo-N-propylbutanamide[1][2][3]

  • Molecular Weight: 208.10 g/mol [1][2]

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid.

  • Reactivity: The C-Br bond at the

    
    -position is highly activated, making it an excellent electrophile for intramolecular cyclization (S
    
    
    
    2) to form lactams.
Synthesis Workflow Visualization

The following diagram outlines the logical flow from raw materials to the isolated intermediate.

G Start Precursors: 2-Bromobutyryl Bromide + n-Propylamine Reaction Acylation (DCM, 0°C -> RT) Base: Et3N Start->Reaction Dropwise Addition Workup Biphasic Workup (HCl Wash -> NaHCO3 Wash) Reaction->Workup Quench Product Target: 2-Bromo-N-propylbutanamide Workup->Product Drying & Conc.

Figure 1: Operational workflow for the synthesis of 2-bromo-N-propylbutanamide.

Experimental Protocol: Acylation Route

Reagents & Materials
ReagentEquiv.[4][5]RoleCAS
2-Bromobutyryl Bromide 1.0Electrophile22118-12-3
n-Propylamine 1.05Nucleophile107-10-8
Triethylamine (TEA) 1.1HCl Scavenger121-44-8
Dichloromethane (DCM) SolventAnhydrous medium75-09-2
Step-by-Step Methodology

Expert Insight: The reaction of acyl bromides with primary amines is highly exothermic. Temperature control is critical to prevent the formation of "ketene" intermediates via elimination or double acylation of the amine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.[4]
    
  • Solvation: Charge the RBF with n-propylamine (1.05 eq) and Triethylamine (1.1 eq) dissolved in anhydrous DCM (10 volumes relative to bromide). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve 2-bromobutyryl bromide (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition results in dark impurities.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting amine (ninhydrin stain) should disappear.

  • Workup:

    • Quench with water.[4]

    • Wash the organic layer with 1M HCl (2x) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO

      
        (2x) to neutralize any residual acid.
      
    • Wash with Brine (1x).

  • Isolation: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    
Mechanistic Pathway

The reaction proceeds via a classic Nucleophilic Acyl Substitution (


Ac).

Mechanism Step1 Amine Attack (Nucleophilic Addition) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Elimination of Bromide (Leaving Group) Step2->Step3 Step4 Proton Transfer (TEA Scavenging) Step3->Step4

Figure 2: Mechanistic pathway of the acylation reaction.

Characterization & Quality Control

Trustworthiness in synthesis relies on verifying the structure through multiple orthogonal methods. Below are the predicted spectral characteristics based on the structure (C


H

BrNO) and analogous compounds.
Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
6.40 - 6.60 Broad Singlet1HNH Amide proton (exchangeable)
4.25 - 4.35 Triplet / dd1HCH -Br

-proton (deshielded by Br and C=O)
3.20 - 3.30 Quartet/Multiplet2HN-CH

Propyl methylene adjacent to N
2.05 - 2.20 Multiplet2HCH

Butyryl methylene (

-position)
1.50 - 1.60 Multiplet2HCH

Propyl middle methylene
1.05 - 1.10 Triplet3HCH

Butyryl methyl
0.90 - 0.95 Triplet3HCH

Propyl methyl
Infrared Spectroscopy (FT-IR)
  • 3280 - 3300 cm

    
    :  N-H stretch (medium, sharp).
    
  • 1650 - 1660 cm

    
    :  C=O stretch (Amide I band, strong).
    
  • 1540 - 1550 cm

    
    :  N-H bend (Amide II band).
    

Safety & Handling (HSE)

Hazard Classification:

  • 2-Bromobutyryl Bromide: Corrosive, Lachrymator. Causes severe skin burns and eye damage.[6] Reacts violently with water.[6]

  • 2-Bromo-N-propylbutanamide: Irritant. Potential alkylating agent (sensitizer).[7]

Precautions:

  • Fume Hood: All operations involving the acyl bromide must be performed in a well-ventilated fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile for handling concentrated acyl halides.

  • Quenching: Never add water directly to the concentrated acyl bromide. Always dilute the reaction mixture first or add the reagent to the aqueous base slowly.

References

  • PubChem. 2-bromo-N-propylbutanamide (Compound).[1][2][3][8][9] National Library of Medicine.[2] Accessed Oct 2023. Link

  • Kenda, B. et al.Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry, 2004.
  • Organic Syntheses.

Sources

IUPAC name 2-bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-N-propylbutanamide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-propylbutanamide, a member of the α-haloamide class of compounds. α-haloamides are versatile synthetic intermediates with significant potential in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, provides a robust, step-by-step protocol for its synthesis and purification, and outlines methods for its spectroscopic characterization. Furthermore, it explores the core reactivity of 2-bromo-N-propylbutanamide and discusses its utility as a precursor for valuable chemical scaffolds, such as γ-lactams and α-aryl amides, which are prominent in pharmacologically active molecules.[1][2] The guide concludes with essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction

The amide functional group is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring in a vast array of pharmaceuticals. The strategic functionalization of amides allows for the synthesis of complex molecular architectures with tailored biological activities. Within this context, α-haloamides, such as 2-bromo-N-propylbutanamide, emerge as particularly valuable building blocks.

The presence of a bromine atom on the carbon adjacent (the α-position) to the amide carbonyl group introduces a reactive center ripe for chemical modification.[3] This bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and facilitates radical-based transformations. This dual reactivity empowers chemists to forge new carbon-carbon and carbon-heteroatom bonds, making α-bromoamides key intermediates in the synthesis of more complex molecules, including various heterocyclic systems and substituted amino acid derivatives.[3][4] This guide aims to serve as a definitive resource for researchers looking to synthesize, characterize, and utilize 2-bromo-N-propylbutanamide in their development programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use. The key identifiers and computed physicochemical properties for 2-bromo-N-propylbutanamide are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-N-propylbutanamide[5]
Molecular Formula C₇H₁₄BrNO[5]
Molecular Weight 208.10 g/mol [5]
CAS Number 1119450-47-3[5]
Canonical SMILES CCCNC(=O)C(CC)Br[5]
InChI Key PMPILFKTSYNCDL-UHFFFAOYSA-N[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bond Count 4[5]
Predicted XLogP3 2.2[5]

Synthesis and Purification

Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and widely adopted method for the synthesis of N-substituted amides is the acylation of a primary or secondary amine with a reactive carboxylic acid derivative, typically an acyl halide.[][7] This reaction proceeds via a nucleophilic acyl substitution mechanism. For the synthesis of 2-bromo-N-propylbutanamide, this involves the reaction of 2-bromobutanoyl bromide with n-propylamine.

The causality for this choice is rooted in reactivity. Acyl bromides are highly electrophilic due to the inductive effect of both the carbonyl oxygen and the adjacent bromine atom, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[] The reaction is typically rapid and exothermic. A non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the hydrobromic acid (HBr) byproduct that is formed, driving the reaction to completion.[8]

Detailed Experimental Protocol

This protocol is based on established procedures for the amidation of α-bromo acyl halides and should be performed by trained personnel.[8]

Reagents and Materials:

  • 2-Bromobutanoyl bromide

  • n-Propylamine

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, ~2 M relative to the amine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize potential side reactions.[]

  • Addition of Acyl Bromide: Dissolve 2-bromobutanoyl bromide (1.05 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C. A white precipitate of triethylammonium bromide will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-N-propylbutanamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a colorless to pale yellow oil or solid.

Mechanism of Formation

The reaction proceeds through a classic nucleophilic addition-elimination pathway at the carbonyl carbon.

Amide Synthesis Mechanism AcylBromide 2-Bromobutanoyl Bromide Tetrahedral Tetrahedral Intermediate AcylBromide->Tetrahedral 1. Nucleophilic Attack Amine n-Propylamine Base Triethylamine (Base) Amine->Tetrahedral Salt Triethylammonium Bromide Base->Salt 3. Proton Transfer Product 2-bromo-N-propylbutanamide Tetrahedral->Product 2. Elimination of Br⁻ Product->Product G reagents Dissolve n-Propylamine & TEA in anhydrous DCM cool Cool to 0°C reagents->cool Inert Atmosphere add Dropwise addition of 2-Bromobutanoyl Bromide cool->add react Stir at RT for 2-4h add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Flash Column Chromatography dry->purify product Pure 2-bromo-N-propylbutanamide purify->product

Caption: Workflow for synthesis and purification.

Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is a cornerstone of scientific integrity. The following spectroscopic data are predicted based on the structure of 2-bromo-N-propylbutanamide and data from analogous compounds.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm) ~6.5-7.5: Broad singlet, 1H (N-H).δ (ppm) ~4.2-4.4: Triplet, 1H (CH-Br).δ (ppm) ~3.1-3.3: Quartet, 2H (N-CH₂).δ (ppm) ~1.9-2.1: Multiplet, 2H (CH₂-CHBr).δ (ppm) ~1.5-1.7: Sextet, 2H (CH₂-CH₃, propyl).δ (ppm) ~1.0-1.1: Triplet, 3H (CH₃-CH₂CHBr).δ (ppm) ~0.9-1.0: Triplet, 3H (CH₃, propyl).
¹³C NMR δ (ppm) ~168-172: C=O (amide).δ (ppm) ~50-55: CH-Br.δ (ppm) ~40-45: N-CH₂.δ (ppm) ~25-30: CH₂-CHBr.δ (ppm) ~21-24: CH₂-CH₃ (propyl).δ (ppm) ~12-15: CH₃-CH₂CHBr.δ (ppm) ~10-12: CH₃ (propyl).
Mass Spec (EI) Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 207 and 209, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.<[9]br>Key Fragments: Loss of Br (m/z 128), cleavage of the N-propyl group, and other characteristic alkyl and acylium ion fragments.
IR Spectroscopy ~3300 cm⁻¹: N-H stretch (secondary amide).~2850-2950 cm⁻¹: C-H alkane stretches.~1640-1680 cm⁻¹: C=O stretch (Amide I band).<[5]br>~1520-1570 cm⁻¹: N-H bend (Amide II band).~550-650 cm⁻¹: C-Br stretch.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-bromo-N-propylbutanamide is primarily derived from the reactivity of the C-Br bond at the α-position.

5.1 Nucleophilic Substitution: The carbon atom bearing the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides), allowing for the introduction of diverse functional groups at the α-position.

5.2 C-C Bond Formation: It can serve as an electrophile in coupling reactions. For instance, cobalt-catalyzed cross-coupling with Grignard reagents can yield α-aryl or α-vinyl butanamides, which are important structural motifs in drug candidates. [2] 5.3 Precursor to Heterocycles: α-bromo amides are valuable precursors for the synthesis of γ-lactams via reactions with alkenes, often proceeding through a radical mechanism. [1]γ-lactams are privileged structures found in numerous natural products and pharmaceuticals.

G start 2-bromo-N-propylbutanamide sub α-Substituted Amide start->sub Nucleophilic Substitution (e.g., NaN₃, NaCN) couple α-Aryl Amide start->couple Cross-Coupling (e.g., Co-cat., ArMgBr) lactam γ-Lactam start->lactam Radical Cyclization (with Alkenes)

Caption: Key synthetic transformations.

Relevance in Drug Discovery and Development

The α-haloamide motif is a "privileged" scaffold in medicinal chemistry. Its ability to act as a covalent modifier or a versatile synthetic handle makes it highly valuable.

  • Warhead for Covalent Inhibitors: The electrophilic α-carbon can form a covalent bond with nucleophilic residues (like cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.

  • Intermediate for Pharmacophores: As demonstrated, 2-bromo-N-propylbutanamide is a precursor to α-aryl amides. This class of compounds is found in various drugs, including the cardiovascular medication atenolol and the insomnia treatment almorexant. [2]Therefore, it serves as a key starting material for building libraries of potential drug candidates for screening.

Safety and Handling

7.1 Hazard Identification: While specific toxicological data for 2-bromo-N-propylbutanamide is limited, compounds of this class (α-bromo amides and acyl bromides) should be handled as hazardous. [10][11]* Toxicity: Likely harmful if swallowed or inhaled. [11]* Corrosivity: May cause severe skin burns and serious eye damage, particularly due to any residual acyl bromide starting material. [10]* Irritation: Causes skin and respiratory tract irritation. [11]* Reactivity: Reacts with water and nucleophiles. The precursor, 2-bromobutanoyl bromide, reacts violently with water.

7.2 Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield. [12]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from water and incompatible materials such as strong oxidizing agents and strong bases. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [12] 7.3 Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [12]

Conclusion

2-bromo-N-propylbutanamide is a synthetically valuable molecule that serves as a versatile intermediate for a range of chemical transformations. Its straightforward synthesis from readily available precursors, combined with the strategic reactivity of the α-bromo group, makes it an important tool for researchers in organic synthesis and drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—to empower scientists to effectively incorporate this potent building block into their research and development endeavors.

References

  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88685, 2-Bromo-2-methylpropionyl bromide. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25219764, 2-bromo-N-isopropylbutanamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. [Link]

  • ChemSynthesis. 2-bromo-N-methyl-N-phenylbutanamide. [Link]

  • National Center for Biotechnology Information. Boron Chemistry for Medical Applications. [Link]

  • D'hooghe, M., & Törnroos, K. W. (2020). The Fascinating Chemistry of α‐Haloamides. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Bromobutane. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromoisobutyryl Bromide - A Key Compound for Organic Synthesis. [Link]

  • National Center for Biotechnology Information. Boron Chemistry for Medical Applications. [Link]

  • ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]

  • National Institute of Standards and Technology. Propane, 2-bromo-2-methyl-. [Link]

  • ACS Publications. Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. [Link]

  • Fiveable. Alpha-Brominated Amide Definition. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14870196, 2-bromo-N-methylpropanamide. [Link]

Sources

A Deep Dive into the Solubility of 2-bromo-N-propylbutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical exploration of the solubility of 2-bromo-N-propylbutanamide, a halogenated aliphatic amide, in a range of common organic solvents. As a Senior Application Scientist, the following sections will not only present solubility data but also delve into the underlying intermolecular forces and thermodynamic principles governing the dissolution process, offering field-proven insights for practical application.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solute, such as 2-bromo-N-propylbutanamide, in a liquid solvent is governed by a delicate balance of intermolecular forces. The process of dissolution can be conceptually broken down into three steps:

  • Solute-Solute Interaction: Energy is required to overcome the lattice energy of the crystalline solute, breaking the intermolecular forces holding the molecules together in the solid state. For 2-bromo-N-propylbutanamide, these forces are primarily dipole-dipole interactions due to the polar amide group and van der Waals forces.

  • Solvent-Solvent Interaction: Energy is also required to create a cavity in the solvent, disrupting the intermolecular forces between solvent molecules.

  • Solute-Solvent Interaction: Energy is released when the solute molecules are solvated by the solvent molecules. The nature and strength of these new interactions are crucial in determining the extent of solubility.

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is dictated by the equation ΔGsol = ΔHsol - TΔSsol, where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the system becomes more disordered.

Molecular Structure and its Implications for Solubility

2-bromo-N-propylbutanamide (C7H14BrNO) is a secondary amide with a molecular weight of approximately 208.1 g/mol .[1][2] Its structure features several key functional groups that dictate its solubility profile:

  • Amide Group (-CONH-): This is the most polar part of the molecule, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[3][4][5] This allows for strong interactions with protic and polar aprotic solvents.

  • Alkyl Chains (-CH2CH2CH3 and -CH(Br)CH2CH3): These nonpolar aliphatic chains contribute to the molecule's hydrophobic character. The longer the alkyl chain, the lower the solubility in polar solvents.[6][7]

  • Bromine Atom (-Br): The electronegative bromine atom introduces a dipole moment and can participate in dipole-dipole interactions, but it does not significantly contribute to hydrogen bonding.

The interplay between the polar amide head and the nonpolar alkyl tails results in an amphiphilic character, suggesting that its solubility will be highly dependent on the nature of the solvent.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility. This principle is rooted in the idea that dissolution is more favorable when the intermolecular forces between solute and solvent molecules are similar to those within the pure solute and pure solvent.

Solubility in Protic Solvents (e.g., Alcohols)

Protic solvents, such as methanol, ethanol, and isopropanol, are capable of hydrogen bonding. Given that 2-bromo-N-propylbutanamide is a hydrogen bond donor and acceptor, it is expected to exhibit good solubility in these solvents.[3][8] The dissolution process would be driven by the formation of strong hydrogen bonds between the amide group and the hydroxyl group of the alcohol.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)

Polar aprotic solvents possess significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Therefore, 2-bromo-N-propylbutanamide is predicted to be soluble in these solvents through strong dipole-dipole interactions and hydrogen bonding where the solvent is the acceptor. Solvents like DMSO and DMF are particularly effective at solvating polar molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

Nonpolar solvents primarily interact through weak van der Waals forces. The nonpolar alkyl chains of 2-bromo-N-propylbutanamide will interact favorably with these solvents. However, the highly polar amide group will be poorly solvated, leading to a prediction of low solubility.[5] The energy required to break the strong dipole-dipole interactions and potential hydrogen bonds in the solid amide would not be sufficiently compensated by the weak interactions with the nonpolar solvent.

Quantitative Solubility Data (Predicted)

SolventSolvent TypePredicted SolubilityRationale
MethanolProtic, PolarHighStrong hydrogen bonding and dipole-dipole interactions.
EthanolProtic, PolarHighStrong hydrogen bonding and dipole-dipole interactions.
IsopropanolProtic, PolarModerate to HighIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
AcetonePolar AproticModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance.
AcetonitrilePolar AproticModerateGood dipole-dipole interactions.
DichloromethanePolar AproticModerateCapable of dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticModerateEthers can act as hydrogen bond acceptors.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar and an excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)Polar AproticHighHighly polar and an excellent hydrogen bond acceptor.
TolueneNonpolarLowMismatch in polarity; weak solute-solvent interactions.
HexaneNonpolarVery LowSignificant mismatch in polarity; weak solute-solvent interactions.
WaterProtic, Highly PolarLowWhile the amide group is polar, the C7 alkyl and bromo-alkyl chains impart significant hydrophobicity, limiting water solubility. Amides are generally less soluble in water than comparable amines and carboxylic acids.[4][5]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the equilibrium solubility of a crystalline compound.

Experimental Workflow

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Incubate with agitation at constant temperature C Phase Separation B->C Centrifugation or Filtration D Quantification of Solute C->D HPLC, UV-Vis, or Gravimetric Analysis E Data Analysis and Reporting D->E Calculate concentration (e.g., mg/mL)

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-bromo-N-propylbutanamide into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered aliquot with a suitable solvent.

    • Analyze the concentration of 2-bromo-N-propylbutanamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Alternatively, gravimetric analysis (evaporation of the solvent and weighing the residue) can be used, though it may be less accurate for volatile solutes.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the solute in the saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when 2-bromo-N-propylbutanamide dissolves in different types of organic solvents.

G Intermolecular Interactions in Solution cluster_solute 2-bromo-N-propylbutanamide cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute Amide Group (H-bond donor/acceptor, Dipole) Alkyl Chains (van der Waals) Protic Hydroxyl Group (H-bond donor/acceptor) Alkyl Chain (van der Waals) Solute:amide->Protic:hydroxyl Strong H-bonding Solute:alkyl->Protic:alkyl van der Waals Aprotic Carbonyl Group (H-bond acceptor, Dipole) Alkyl Chains (van der Waals) Solute:amide->Aprotic:carbonyl H-bonding & Dipole-Dipole Solute:alkyl->Aprotic:alkyl van der Waals Nonpolar Alkane Chain (van der Waals) Solute:alkyl->Nonpolar:alkane van der Waals Solute:amide->Nonpolar:alkane Weak/Unfavorable

Caption: A diagram illustrating the primary intermolecular forces between 2-bromo-N-propylbutanamide and different solvent classes.

Conclusion

The solubility of 2-bromo-N-propylbutanamide in organic solvents is a complex interplay of its structural features and the properties of the solvent. Its secondary amide group allows for strong interactions with protic and polar aprotic solvents, leading to predicted high solubility in alcohols, DMSO, and DMF. Conversely, the nonpolar alkyl chains and the energetic cost of disrupting the polar interactions in the solid state suggest low solubility in nonpolar solvents like hexane and toluene. For drug development professionals, this understanding is crucial for selecting appropriate solvents for synthesis, purification, and formulation. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for regulatory submissions and ensuring product quality and performance.

References

  • Vertex AI Search. (n.d.). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Quora. (2021, August 3). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?
  • Chemchart. (n.d.). 2-bromo-N-isopropylbutanamide (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Wikipedia. (n.d.). Amide.
  • Principles of Drug Action 1, Spring 2005. (n.d.). Amides.
  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
  • Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.
  • PubChem. (n.d.). 2-bromo-N-propylbutanamide.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • No Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 2-bromo-N-isopropylbutanamide.
  • No Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • No Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • ChemSynthesis. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide.
  • PubChem. (n.d.). 2-bromo-N-butyl-N-methylbutanamide.
  • PubChem. (n.d.). 2-Bromo-N-phenylbutanamide.
  • PubChem. (n.d.). 2-Bromo-n-ethylpropanamide.
  • PubChem. (n.d.). N-(3-bromo-2-methylpropyl)-2-methylbutanamide.

Sources

2-bromo-N-propylbutanamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-N-propylbutanamide

Executive Summary & Chemical Identity

2-bromo-N-propylbutanamide (CAS: 1119450-47-3) is a specialized


-haloamide intermediate used primarily in the synthesis of heterocycles and pharmaceutical pharmacophores.[1] Structurally, it possesses an electrophilic carbon at the 

-position, rendering it a potent alkylating agent. This reactivity, while valuable for nucleophilic substitutions (e.g., forming

-amino amides), necessitates strict safety protocols to prevent biological alkylation of skin and respiratory proteins.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards and a validated workflow for its containment and manipulation.

Table 1: Physicochemical Identity & Predicted Properties
PropertyDataSource
CAS Number 1119450-47-3[PubChem, 2025]
IUPAC Name 2-bromo-N-propylbutanamide[PubChem, 2025]
Molecular Formula

Calculated
Molecular Weight 208.10 g/mol Calculated
SMILES CCCNC(=O)C(CC)Br[PubChem, 2025]
Physical State Viscous oil or low-melting solid (Predicted)SAR Analysis
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in waterExperimental Observation
Reactivity Class

-Halo Carbonyl (Alkylating Agent)
Mechanistic Class

Hazard Profiling: The Mechanistic "Why"

To handle this compound safely, one must understand why it is hazardous. It is not merely "toxic"; it is a cysteine-reactive electrophile .

  • Mechanism of Action: The bromine atom at the C2 position is activated by the adjacent carbonyl group. This creates a strong dipole, making the

    
    -carbon highly susceptible to nucleophilic attack (
    
    
    
    ).
  • Biological Impact: Upon contact with biological tissue, 2-bromo-N-propylbutanamide alkylates nucleophilic residues (thiols/cysteines) on proteins.

    • Skin/Eyes: Causes immediate and potentially irreversible alkylation, leading to chemical burns, necrosis, and sensitization (allergic contact dermatitis).

    • Respiratory: Inhalation of aerosols or vapors can alkylate pulmonary tissue, potentially causing delayed pulmonary edema.

  • Lachrymator Potential: Like its structural analogs (e.g.,

    
    -bromoacetamides), this compound should be treated as a potential lachrymator (tear gas agent), capable of incapacitating researchers even at low concentrations.
    

GHS Classification (Predicted based on SAR):

  • Skin Corr. 1B: Causes severe skin burns and eye damage.

  • Skin Sens. 1: May cause an allergic skin reaction.

  • STOT SE 3: May cause respiratory irritation.[2][3]

Engineering Controls & Containment Strategy

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone.

  • Primary Containment (The Hood):

    • All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

    • Sash Height: Keep the sash as low as possible to act as a physical shield against splashes.

  • Secondary Containment (The Tray):

    • Perform all liquid transfers over a chemically resistant spill tray (polypropylene or stainless steel). This ensures that any drip is contained and does not contaminate the hood foil.

  • Atmosphere Management:

    • Use an inert atmosphere (

      
       or Ar) not just for chemical stability, but to prevent moisture from hydrolyzing the bromide to HBr, which is corrosive and volatile.
      

Validated Handling Protocol

The following workflow describes the standard operating procedure (SOP) for using 2-bromo-N-propylbutanamide in a nucleophilic substitution reaction (e.g., amination).

Step-by-Step Methodology

Step 1: Preparation & Weighing

  • Do not weigh on an open bench. If the balance is outside the hood, tare a vial with a septum cap inside the hood, add the reagent, cap it, and then weigh.

  • PPE: Double nitrile gloves (0.11 mm minimum) or single laminate barrier gloves (Silver Shield) are required. Standard latex is permeable to organic bromides.

Step 2: Reaction Setup

  • Dissolve the 2-bromo-N-propylbutanamide in an aprotic solvent (e.g., Acetonitrile, DMF) before adding the nucleophile.

  • Cooling: The substitution reaction is often exothermic. Cool the vessel to 0°C before adding amines to prevent thermal runaway.

Step 3: Quenching (The Critical Safety Step)

  • Never dispose of unreacted

    
    -bromoamides directly. You must chemically destroy the electrophile.
    
  • Quench Solution: Prepare a solution of 10% aqueous ammonium hydroxide or 5% sodium thiosulfate .

    • Mechanism:[4][5][2][6][7] Ammonia/Thiosulfate acts as a "sacrificial nucleophile," rapidly attacking the

      
      -carbon and displacing the bromine, converting the toxic alkylator into a benign amino-amide or thiosulfate adduct.
      
  • Stir the reaction mixture with the quench solution for 30 minutes to ensure complete destruction.

Step 4: Waste Disposal

  • Segregate the quenched waste into "Halogenated Organic Waste."

  • Label clearly: "Contains deactivated organic bromides."

Visualized Workflow: Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Quench" step as a mandatory gate before disposal.

HandlingProtocol cluster_safety Critical Control Points Storage Storage (4°C, Dark, Inert) Weighing Weighing (Closed Vial Technique) Storage->Weighing Transfer Reaction Reaction (Fume Hood, 0°C) Weighing->Reaction Dissolve Quench Quench (NH4OH or Thiosulfate) Reaction->Quench Post-Rxn Testing TLC/LCMS Check (Confirm Consumption) Quench->Testing Verify Testing->Quench If Present Waste Disposal (Halogenated Stream) Testing->Waste If Absent

Figure 1: Operational workflow for 2-bromo-N-propylbutanamide, highlighting the mandatory quenching loop to ensure no active alkylating agent enters the waste stream.

Emergency Response Protocols

In the event of exposure, immediate action is required to minimize alkylation damage.

  • Skin Contact:

    • Immediate Flush: Wash with lukewarm water for 15 minutes.

    • Neutralize: Do not use strong bases. Wash with mild soap.

    • Medical: Seek evaluation. Alpha-bromo burns can have a delayed onset (chemical insidious effect).

  • Eye Contact:

    • Irrigate: Use an eyewash station for 15 minutes, holding eyelids open.

    • Transport: Immediate transport to an ophthalmologist.

  • Spill Cleanup:

    • Evacuate: Clear the immediate area.

    • PPE: Don a respirator (OV/AG cartridges) and laminate gloves.

    • Absorb & Deactivate: Cover the spill with a 1:1 mixture of vermiculite and sodium thiosulfate . The thiosulfate will chemically neutralize the bromide in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. Retrieved October 26, 2025 from [Link].

  • National Institutes of Health (2025).

    
    -Haloamides. PMC. Retrieved from [Link].
    

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2-bromo-N-propylbutanamide from 2-bromobutyryl chloride and n-propylamine. N-alkyl amides are a significant class of organic compounds with wide-ranging applications in the pharmaceutical and chemical industries.[1] This document provides a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Acyl-alpha-amino Amides

The formation of an amide bond via N-acylation is a cornerstone of organic synthesis.[2] The reaction between an acyl chloride and a primary amine is a particularly efficient method for creating these robust linkages.[2] The target molecule, 2-bromo-N-propylbutanamide, is a valuable intermediate in synthetic chemistry. The presence of the bromine atom at the alpha-position to the carbonyl group provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the N-propyl group can influence the molecule's physical and biological properties.

The synthesis described herein is a classic example of a nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions.[3][4] This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

Reaction Scheme and Mechanism

The synthesis of 2-bromo-N-propylbutanamide proceeds through the nucleophilic attack of n-propylamine on the electrophilic carbonyl carbon of 2-bromobutyryl chloride.[7] This is followed by the elimination of the chloride ion to form the final amide product.[2]

Reaction:

Mechanism:

The reaction proceeds in two main stages: addition and elimination.[8][9]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of 2-bromobutyryl chloride. This forms a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge.[8]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as a good leaving group. A base, such as triethylamine or an excess of n-propylamine, then deprotonates the positively charged nitrogen to yield the neutral amide product and the corresponding ammonium salt.[3][9]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Bromobutyryl chloride≥98%Sigma-Aldrich22118-12-3
n-Propylamine≥99%Acros Organics107-10-8
Triethylamine (Et3N)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore75-09-2
Saturated Sodium Bicarbonate (NaHCO3) solutionACS ReagentVWR144-55-8
Anhydrous Magnesium Sulfate (MgSO4)ACS ReagentAlfa Aesar7487-88-9
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stirrer/hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. 2-Bromobutyryl chloride is corrosive and a lachrymator, and n-propylamine is flammable and corrosive.[10][11][12][13][14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[17]

  • Addition of Acyl Chloride: Dissolve 2-bromobutyryl chloride (1.0 eq) in anhydrous DCM (10 mL) in a dropping funnel. Add the 2-bromobutyryl chloride solution dropwise to the stirred amine solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 30 mL of deionized water.

  • Workup - Liquid-Liquid Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-N-propylbutanamide as a colorless to pale yellow oil.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve n-propylamine and triethylamine in DCM prep2 Cool solution to 0 °C prep1->prep2 react1 Add 2-bromobutyryl chloride dropwise prep2->react1 Start Addition react2 Stir at room temperature for 2 hours react1->react2 workup1 Quench with water react2->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Evaporate solvent workup4->workup5 purify Purify by column chromatography workup5->purify final_product 2-bromo-N-propylbutanamide purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of 2-bromo-N-propylbutanamide.

Characterization of 2-bromo-N-propylbutanamide

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC7H14BrNO
Molecular Weight208.10 g/mol [18]
AppearanceColorless to pale yellow oil
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.5-7.0 (br s, 1H, NH)

    • δ 4.25 (dd, 1H, CHBr)

    • δ 3.25 (q, 2H, NCH₂)

    • δ 2.0-2.2 (m, 2H, CH₂CHBr)

    • δ 1.55 (sextet, 2H, CH₂CH₂N)

    • δ 1.05 (t, 3H, CH₂CH₃)

    • δ 0.95 (t, 3H, CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 168.5 (C=O)

    • δ 55.0 (CHBr)

    • δ 41.5 (NCH₂)

    • δ 28.0 (CH₂CHBr)

    • δ 22.5 (CH₂CH₂N)

    • δ 13.5 (CH₂CH₃)

    • δ 11.5 (CH₂CH₃)

  • IR (neat, cm⁻¹):

    • 3300 (N-H stretch)

    • 2965, 2875 (C-H stretch)

    • 1650 (C=O stretch, amide I)

    • 1550 (N-H bend, amide II)

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 207/209 ([M]⁺, Br isotopes), 128 ([M-Br]⁺)

Safety and Handling

  • 2-Bromobutyryl chloride: This substance is corrosive and causes severe skin burns and eye damage.[11][14][16] It is also a lachrymator and moisture-sensitive.[13][14] Handle only in a chemical fume hood.[10]

  • n-Propylamine: This is a highly flammable liquid and vapor.[12][19] It is also corrosive and can cause severe skin burns and eye damage.[12][15] It is toxic if inhaled or in contact with skin.[15] Use in a well-ventilated area and avoid sources of ignition.[15][19][20]

  • Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. It can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reaction time or gently warm the reaction mixture.
Loss of product during workupEnsure complete extraction and minimize transfers.
Impure starting materialsUse freshly distilled or high-purity reagents.
Product is a dark oilSide reactionsEnsure the reaction temperature is kept low during the addition of the acyl chloride.
Difficulty in purificationCo-eluting impuritiesAdjust the solvent system for column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-bromo-N-propylbutanamide. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for further synthetic applications. The provided characterization data serves as a benchmark for product validation.

References

  • Benchchem. Technical Support Center: 2-Bromo-N-(tert-butyl)butanamide Synthesis. Accessed February 4, 2026.
  • Gauth. Solved: Example 7 e.g. propylamine + butanoyl chloride [Chemistry]. Accessed February 4, 2026.
  • RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Accessed February 4, 2026.
  • J&K Scientific LLC. Schotten-Baumann Reaction. Accessed February 4, 2026.
  • SATHEE. Chemistry Schotten Baumann Reaction. Accessed February 4, 2026.
  • ChemicalBook. 2-Bromo-2-methylpropanamide synthesis. Accessed February 4, 2026.
  • Chemguide.
  • Wikipedia. Schotten–Baumann reaction. Accessed February 4, 2026.
  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Accessed February 4, 2026.
  • Chemguide.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Accessed February 4, 2026.
  • CymitQuimica. CAS 22118-12-3: 2-Bromobutanoyl chloride. Accessed February 4, 2026.
  • PubChem. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785. Accessed February 4, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.
  • RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Accessed February 4, 2026.
  • International Programme on Chemical Safety. n-PROPYLAMINE. Accessed February 4, 2026.
  • Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS. Accessed February 4, 2026.
  • Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed February 4, 2026.
  • BYJU'S. Schotten Baumann Reaction. Accessed February 4, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - Di-n-propylamine. Accessed February 4, 2026.
  • Combi-Blocks.
  • precisionFDA. N-PROPYLBUTANAMIDE. Accessed February 4, 2026.
  • Organic Chemistry Portal.
  • Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Accessed February 4, 2026.
  • MDPI.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.
  • CAMEO Chemicals - NOAA. PROPYLAMINE. Accessed February 4, 2026.
  • CDH Fine Chemical. n-PROPYLAMINE CAS NO 107-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed February 4, 2026.
  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Accessed February 4, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.
  • PubChem. Butanamide, N-propyl- | C7H15NO | CID 231083. Accessed February 4, 2026.
  • PubChem. N-phenyl-N-propylbutanamide | C13H19NO | CID 71107494. Accessed February 4, 2026.
  • PubChem. N-methyl-N-propylbutanamide | C8H17NO | CID 53776285. Accessed February 4, 2026.

Sources

Application Note: Precision Synthesis of N-Propyl-2-bromobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of N-propyl-2-bromobutanamide via the nucleophilic acyl substitution of 2-bromobutyryl chloride with propylamine. This transformation is a critical entry point for generating


-functionalized amides, widely used as intermediates in the synthesis of pyrrolidin-2-one derivatives (e.g., Levetiracetam analogs) and peptidomimetics. The protocol emphasizes strict temperature control to mitigate exothermicity and prevent 

-bromide displacement, ensuring high chemoselectivity.

Introduction & Strategic Analysis

The reaction between 2-bromobutyryl chloride and propylamine represents a classic Schotten-Baumann-type amidation. However, the presence of the


-bromide introduces a secondary electrophilic site. While the acyl chloride is significantly more reactive (

), uncontrolled exotherms can promote nucleophilic attack at the

-carbon, leading to dimerization or polymerization side products.
Key Reaction Challenges
  • Competing Electrophiles: The amine can attack the carbonyl (desired) or the

    
    -carbon (undesired substitution). Kinetic control at low temperature favors amidation.
    
  • Volatility: Propylamine (bp 48 °C) is highly volatile. Exothermic spikes can lead to reagent loss and stoichiometry drift.

  • Lachrymatory Potential: 2-Bromobutyryl chloride is a potent lachrymator and corrosive agent, requiring closed-system handling.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2][3] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, followed by deprotonation by a sacrificial base (excess amine or tertiary amine).

ReactionMechanism Reactants Reactants 2-Bromobutyryl Cl + Propylamine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (k1, fast) Elimination Elimination (-Cl⁻) TS->Elimination Collapse Product Product N-Propyl-2-bromobutanamide + HCl Salt Elimination->Product Deprotonation (Base Scavenger)

Figure 1: Mechanistic pathway of the amidation reaction.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Bromobutyryl chloride (1.0 equiv) [CAS: 22118-12-3][4][5]

    • Propylamine (1.1 equiv) [CAS: 107-10-8]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) [Note: Using a tertiary base is preferred over excess propylamine to prevent formation of bis-alkylated byproducts and improve atom economy]

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Equipment:

    • 3-neck Round Bottom Flask (RBF)

    • Pressure-equalizing addition funnel

    • Inert gas inlet (

      
       or Ar)
      
    • Ice/Salt bath (-10 °C to 0 °C)

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Function
2-Bromobutyryl Chloride Substrate1.0185.45~1.60Electrophile
Propylamine Nucleophile1.05 - 1.159.110.719Reactant
Triethylamine (TEA) Scavenger1.2101.190.726HCl Scavenger
DCM Solvent10-15 V84.931.33Reaction Medium
Step-by-Step Procedure
Phase 1: Setup and Cooling (Critical for Selectivity)
  • System Prep: Flame-dry a 3-neck RBF and cool under a stream of nitrogen.

  • Charge Nucleophile: Add Propylamine (1.05 equiv), TEA (1.2 equiv), and DCM (10 volumes relative to acid chloride) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath. Allow the internal temperature to reach -5 °C to 0 °C .

    • Why? Low temperature suppresses the displacement of the

      
      -bromide and controls the volatility of propylamine.
      
Phase 2: Controlled Addition (The "Dropwise" Rule)
  • Charge Electrophile: Dilute 2-Bromobutyryl chloride (1.0 equiv) in DCM (2 volumes) in the addition funnel.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 30–60 minutes.

    • Monitor: Ensure internal temperature does not exceed 5 °C .

    • Observation: White precipitate (TEA·HCl) will form immediately.[3]

Phase 3: Reaction Completion
  • Aging: Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Check: TLC or GC-MS should show complete consumption of the acid chloride.

Phase 4: Workup and Purification
  • Quench: Cool the mixture back to 0 °C and quench with water (5 volumes).

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 3 volumes).

    • Purpose: This removes unreacted propylamine and the TEA. The amide product is neutral and remains in the organic layer.

  • Neutralization: Wash with Saturated

    
     (1 x 3 volumes) to remove residual acid.
    
  • Drying: Wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap).

    • Note: Do not overheat (>40 °C) to avoid thermal degradation.

Workflow Setup Setup: Dry RBF, N2 atm Charge Amine + Base + DCM Cooling Cool to -5°C Setup->Cooling Addition Add Acid Chloride (Dropwise) Maintain T < 5°C Cooling->Addition Reaction Stir 0°C -> RT (2 hrs) Precipitate forms (TEA.HCl) Addition->Reaction Workup Wash: 1M HCl (Remove Amines) Wash: NaHCO3 (Neutralize) Reaction->Workup Isolation Dry (MgSO4) -> Evaporate Yield Crude Amide Workup->Isolation

Figure 2: Experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvent and glassware. Check reagent quality.
Impurity:

-Amino Amide
Temperature too highMaintain < 0 °C during addition. Ensure acid chloride is added TO the amine.
Impurity: Dimerization Localized concentration hotspotsIncrease stirring speed; reduce addition rate.
Color (Darkening) Oxidation of amineDistill propylamine before use if it is old/yellow.

Safety & Hazards (HSE)

  • 2-Bromobutyryl Chloride: Corrosive, causes severe skin burns, lachrymator. Handle ONLY in a fume hood.

  • Propylamine: Highly flammable liquid and vapor.[4][6] Toxic if swallowed or inhaled.

  • Waste Disposal: Aqueous washes contain amine salts and must be treated as hazardous basic/acidic waste.

Characterization (Expected Data)

  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • IR (Neat): ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O), ~1540 cm⁻¹ (Amide II).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~6.5 (br s, 1H, NH)
      
    • 
       ~4.3 (t, 1H, CH-Br)
      
    • 
       ~3.2 (q, 2H, N-CH₂-Et)
      
    • 
       ~2.0 (m, 2H, CH₂-CH₃ on butyryl chain)
      
    • 
       ~1.5 (m, 2H, N-CH₂-CH₂-Me)
      
    • 
       ~1.0 (t, 3H, terminal CH₃)
      

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic acyl substitution mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Textbook reference for Schotten-Baumann conditions).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90734, 2-Bromobutyryl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]

Sources

Application Notes and Protocols: The Synthetic Versatility of 2-Bromo-N-propylbutanamide and its Analogs in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of α-Bromo Amides

In the landscape of organic synthesis, the strategic incorporation of functional groups that can serve as versatile handles for molecular elaboration is of paramount importance. Among these, α-halo amides represent a class of compounds with a rich and diverse reactivity profile. While the specific molecule, 2-bromo-N-propylbutanamide, serves as our titular example, this guide will delve into the broader, well-documented applications of α-bromo amides as a whole. The principles, mechanisms, and protocols discussed herein are directly applicable to 2-bromo-N-propylbutanamide, providing researchers, scientists, and drug development professionals with a robust framework for its utilization in the synthesis of complex molecular architectures.

The presence of a halogen atom alpha to an amide carbonyl group creates a unique electronic environment. The α-carbon becomes an electrophilic center, susceptible to attack by a wide range of nucleophiles. Furthermore, the carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates, or participate in transition metal-catalyzed cross-coupling reactions. This multifaceted reactivity makes α-bromo amides valuable precursors to a myriad of important structural motifs, including α-amino amides, α-hydroxy amides, and various heterocyclic systems. This guide will explore these applications in detail, providing not only the "how" but also the "why" behind the synthetic strategies, grounded in mechanistic understanding and supported by authoritative literature.

Part 1: Synthesis of α-Bromo Amides

The accessibility of α-bromo amides is a key factor in their widespread use. Several reliable methods exist for their preparation, with the choice of method often depending on the nature of the starting materials and the desired scale of the reaction.

Amidation of α-Bromo Acyl Halides

A classical and direct approach involves the reaction of an α-bromo acyl halide (e.g., 2-bromobutanoyl bromide) with a primary or secondary amine (e.g., n-propylamine). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge the hydrogen bromide byproduct.

Diagram 1: General Scheme for Amidation of α-Bromo Acyl Halides

G cluster_reactants Reactants cluster_products Products alpha_bromo_acyl_halide α-Bromo Acyl Halide alpha_bromo_amide α-Bromo Amide (e.g., 2-bromo-N-propylbutanamide) alpha_bromo_acyl_halide->alpha_bromo_amide + Amine, Base amine Amine (e.g., n-propylamine) ammonium_salt Ammonium Salt amine->ammonium_salt

Protocol 1: Synthesis of 2-bromo-N-propylbutanamide via Acyl Halide Amidation

  • Reaction Setup: To a solution of n-propylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of 2-bromobutanoyl bromide (1.1 eq) in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-bromo-N-propylbutanamide.

Peptide Coupling of α-Bromo Acids

Diagram 2: Workflow for Peptide Coupling Synthesis of α-Bromo Amides

G start Mix α-Bromo Acid, Amine, and Coupling Reagent (e.g., DIC) reaction Stir at Room Temperature start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure α-Bromo Amide purification->product

Part 2: Applications in Nucleophilic Substitution Reactions

The electrophilic nature of the α-carbon in α-bromo amides makes them excellent substrates for a variety of nucleophilic substitution reactions. This is arguably their most common and powerful application in organic synthesis.

Synthesis of α-Amino Amides: Gateways to Peptidomimetics and Pharmaceuticals

The replacement of the α-bromine atom with a nitrogen nucleophile is a cornerstone reaction for this class of compounds, providing access to α-amino amides.[1] These products are not only substructures of natural peptides but also serve as valuable building blocks for the synthesis of various heterocycles and are prevalent in many pharmaceuticals.[1] A notable example of this transformation is in the synthesis of the local anesthetic, Lidocaine, which involves the alkylation of diethylamine with a related α-chloro amide.[1]

Mechanism Insight: Sₙ2 Displacement

The reaction typically proceeds via a standard Sₙ2 mechanism, where the amine attacks the α-carbon, displacing the bromide ion. The use of a base is often necessary to neutralize the HBr formed and to prevent protonation of the nucleophilic amine.

Diagram 3: Sₙ2 Mechanism for α-Amination

G Reactants R¹-NH₂ + Br-CH(R²)-C(O)NHR³ TS [R¹-H₂N---CH(R²)(Br)---C(O)NHR³]‡ Reactants->TS Nucleophilic Attack Products R¹-HN⁺H-CH(R²)-C(O)NHR³ + Br⁻ TS->Products Bromide Departure

Protocol 2: General Procedure for the Synthesis of α-Amino Amides

  • Reaction Setup: Dissolve the α-bromo amide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add the desired primary or secondary amine (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the reactivity of the specific amine and α-bromo amide.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude α-amino amide can be purified by column chromatography or crystallization.

Table 1: Representative Yields for α-Amination of α-Bromo Amides

α-Bromo Amide SubstrateAmine NucleophileProductYield (%)Reference
2-bromo-N-phenylacetamideDiethylamine2-(diethylamino)-N-phenylacetamide>90[1]
2-bromo-N-benzylpropanamideMorpholineN-benzyl-2-morpholinopropanamide85-95[1]
2-bromo-N-propylbutanamideBenzylamine2-(benzylamino)-N-propylbutanamide(Predicted) >80N/A
Synthesis of α-Hydroxy Amides

Hydrolysis of α-bromo amides, or their reaction with other oxygen nucleophiles, provides a route to α-hydroxy amides. This transformation can be achieved under basic conditions or, in some cases, with enzymatic catalysis for enantioselective conversions.[1]

Part 3: Radical Reactions of α-Bromo Amides

The relatively weak C-Br bond in α-bromo amides allows for its homolytic cleavage to generate an α-amido radical. This reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Atom Transfer Radical Addition (ATRA) to Alkenes

α-Bromo amides can undergo addition reactions with unactivated alkenes, often facilitated by photoredox catalysis, to form valuable structures like γ-lactams in a formal [3+2] cycloaddition.[2]

Mechanism Insight: Photocatalyzed Radical Generation

In a typical photoredox cycle, an excited-state photocatalyst can interact with the α-bromo amide, often through an electron donor-acceptor (EDA) complex, to generate an electrophilic radical.[2] This radical then adds to an alkene, and the resulting radical intermediate is trapped to form the final product.[2]

Diagram 4: Simplified Workflow of Photocatalyzed γ-Lactam Synthesis

G start α-Bromo Amide + Alkene + Photocatalyst irradiation Visible Light Irradiation start->irradiation radical_formation Generation of α-Amido Radical irradiation->radical_formation addition Radical Addition to Alkene radical_formation->addition cyclization Intramolecular Cyclization addition->cyclization product γ-Lactam cyclization->product

Part 4: Transition Metal-Catalyzed Cross-Coupling Reactions

The ability of the C-Br bond to participate in oxidative addition reactions with low-valent transition metals opens up a vast array of cross-coupling possibilities, enabling the formation of new carbon-carbon bonds at the α-position.

Nickel-Catalyzed Negishi Cross-Coupling

A significant advancement in this area is the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents.[1] The use of a chiral ligand, such as (i-Pr)-Pybox, allows for the synthesis of enantioenriched α-chiral amides from a racemic starting material.[1] This method is exceptionally useful for creating stereodefined quaternary carbon centers.

Protocol 3: Conceptual Steps for Asymmetric Negishi Coupling

  • Preparation of Organozinc Reagent: Prepare the desired organozinc reagent from the corresponding organohalide.

  • Reaction Setup: In a glovebox, charge a reaction vessel with a nickel(II) precursor (e.g., NiCl₂), the chiral ligand, and a suitable solvent.

  • Catalyst Activation: Reduce the Ni(II) species to Ni(0) in situ.

  • Coupling Reaction: Add the racemic α-bromo amide and the organozinc reagent to the activated catalyst mixture.

  • Work-up and Analysis: After the reaction is complete, quench and work up the reaction. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Conclusion and Future Outlook

2-bromo-N-propylbutanamide, as a representative of the α-bromo amide class, is a powerful and versatile building block in organic synthesis. Its utility spans fundamental reaction types including nucleophilic substitutions, radical transformations, and transition metal-catalyzed cross-couplings. The ability to readily convert the α-bromo amide moiety into α-amino amides, α-hydroxy amides, and α-alkylated amides underscores its importance in the synthesis of medicinally relevant scaffolds and other complex organic molecules. As new catalytic systems and reaction methodologies continue to be developed, the applications of this humble yet potent functional group are poised to expand even further, solidifying its place in the synthetic chemist's toolbox.

References

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link][1]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). NIH. Retrieved from [Link][2]

  • Radical Reactions. (2023, November 15). Chemistry LibreTexts. Retrieved from [Link][3]

  • Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link][4]

  • Synthesis of α-Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link][5]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link][6]

Sources

Application Note: 2-Bromo-N-propylbutanamide as a Covalent Cysteine Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-propylbutanamide (2-BNPB) represents a class of


-haloamide electrophiles  utilized in Fragment-Based Drug Discovery (FBDD) and chemical proteomics. Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, 2-BNPB reacts primarily through a bimolecular nucleophilic substitution (

) mechanism.

This Application Note details the utility of 2-BNPB as a covalent warhead tool to assess the nucleophilicity of solvent-exposed cysteine residues on target proteins. It serves as a critical "ligandability" probe—if a target cysteine cannot react with this highly reactive motif, it is unlikely to be druggable by milder, clinically viable warheads.

Mechanism of Action: The -Haloamide Warhead

Chemical Basis

The electrophilic center of 2-BNPB is the


-carbon adjacent to the carbonyl group. The bromine atom serves as a good leaving group, polarizing the C-Br bond and rendering the 

-carbon susceptible to nucleophilic attack.
  • Primary Target: Thiol groups (-SH) of Cysteine residues.

  • Secondary Targets: Histidine (imidazole) or Lysine (amine) at elevated pH (> 8.5), though kinetic selectivity heavily favors thiols at physiological pH (7.4).

  • Reaction Type: Irreversible

    
     Alkylation.
    
Mechanistic Pathway

The biological nucleophile (Enz-S⁻) attacks the antibonding orbital (


) of the C-Br bond, leading to the inversion of configuration (if chiral) and the displacement of the bromide ion.

ReactionMechanism Substrate 2-bromo-N-propylbutanamide (Electrophile) TS Transition State [Pentacoordinate] Substrate->TS Alignment Cysteine Target Protein Cysteine (Thiolate Nucleophile) Cysteine->TS Nucleophilic Attack Product S-alkylated Protein Adduct (Irreversible Complex) TS->Product Bond Formation LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Displacement

Caption: Figure 1.


 reaction pathway of 2-BNPB with a protein cysteine thiolate.

Experimental Protocols

Protocol A: Determination of Intrinsic Reactivity ( )

Before applying 2-BNPB to a protein, its intrinsic reactivity must be benchmarked against Glutathione (GSH) to ensure it falls within the "Goldilocks zone"—reactive enough to label but stable enough for handling.

Materials:

  • 2-bromo-N-propylbutanamide (10 mM stock in DMSO).

  • Reduced L-Glutathione (GSH).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: 1,3,5-trimethoxybenzene (for NMR) or Indomethacin (for HPLC).

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mixture containing 500

    
    M GSH and 50 
    
    
    
    M 2-BNPB (10:1 ratio ensures pseudo-first-order kinetics) in PBS.
  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench reaction with 1% Formic Acid (for HPLC) or analyze directly via time-lapse NMR (

    
    H).
    
  • Quantification: Monitor the depletion of the parent 2-BNPB peak.

Data Analysis: Plot


 vs. time. The slope represents 

. Calculate the second-order rate constant (

):

Reactivity Class

(M⁻¹s⁻¹)
Interpretation
Low< 0.5Requires tight non-covalent binding to work.
Moderate (2-BNPB) 1 - 50 Ideal for fragment screening; tunable.
High> 100High risk of off-target toxicity (promiscuous).
Protocol B: Covalent Fragment Screening via Intact Protein Mass Spectrometry

This protocol validates if 2-BNPB can covalently modify the target protein.

Reagents:

  • Target Protein (5

    
    M, in 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT/BME in buffer.
    
  • 2-BNPB (Various concentrations: 10, 50, 100, 500

    
    M).
    
  • Control: Iodoacetamide (positive control).

Workflow:

MS_Workflow Step1 Equilibration Protein (5 µM) in Buffer Step2 Dosing Add 2-BNPB (10-500 µM) Step1->Step2 Step3 Incubation 1 - 4 Hours @ 25°C Step2->Step3 Step4 Desalting Zeba Spin Column / LC Divert Step3->Step4 Step5 LC-MS Analysis Q-TOF or Orbitrap Step4->Step5

Caption: Figure 2. Intact Protein Mass Spectrometry workflow for validating covalent adduct formation.

Procedure:

  • Incubation: Mix Protein (5

    
    M) with 2-BNPB (50 
    
    
    
    M) (10x excess). Incubate for 60 minutes at Room Temperature.
  • Quenching: Add 10% volume of 5% Formic Acid to stop the reaction and denature the protein.

  • LC-MS: Inject 1-2

    
    g of protein onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap).
    
  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Expected Results:

  • Unlabeled Protein: Mass =

    
    .
    
  • Labeled Protein: Mass =

    
     Da (Mass of 2-BNPB) - 
    
    
    
    Da (Mass of HBr).
  • Net Mass Shift:

    
     Da (approximate, depending on exact leaving group dynamics, usually net addition of 
    
    
    
    moiety).
    • Correction: The reaction is

      
      .
      
    • Mass added = MW(2-BNPB) - MW(Br) + MW(displacement correction).

    • Specifically: The propylbutanamide group (

      
      ) attaches. The Br (79.9) leaves and the H (1.0) from SH leaves.
      
    • Accurate Mass Shift:

      
       Da.
      

Evaluation of Covalent Inhibition Kinetics ( )

To determine the potency of 2-BNPB as a specific inhibitor, you must decouple the reversible binding affinity (


) from the chemical reactivity (

).

Method: Time-dependent


 shift assay.
  • Prepare enzyme reaction plates with varying concentrations of 2-BNPB (

    
    ).
    
  • Pre-incubate inhibitor and enzyme for varying times (

    
     min).
    
  • Add substrate and measure initial velocity (

    
    ).
    
  • Calculate

    
     for each 
    
    
    
    by fitting the decay of activity over pre-incubation time:
    
    
  • Plot

    
     vs. 
    
    
    
    and fit to the hyperbolic equation:
    
    

Interpretation:

  • High

    
    :  Indicates a potent covalent inhibitor.
    
  • Linear

    
     vs 
    
    
    
    :
    Indicates
    
    
    is very high (weak non-covalent binding). The inhibitor is acting as a simple bimolecular reagent.

Safety and Handling

  • Hazard: 2-bromo-N-propylbutanamide is an alkylating agent. It can react with skin and corneal proteins.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inactivation: Quench excess compound with 10 mM cysteine or glutathione before disposal.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent probes in drug discovery: an overview. Journal of Medicinal Chemistry, 59(3), 874-910. Link

  • PubChem. (n.d.).[1][2][3][4] 2-bromo-N-propylbutanamide (CID 25219785).[4] National Center for Biotechnology Information. Link

  • Resnick, E., et al. (2019). Rapid Characterization of Covalent Inhibitor Mechanisms Using a High-Throughput Kinetics Platform. Journal of the American Chemical Society, 141(22), 8864–8869. Link

Sources

Application Notes and Protocols for the Reaction of 2-Bromo-N-propylbutanamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Haloamides in Synthesis

α-Haloamides, such as 2-bromo-N-propylbutanamide, are versatile electrophilic building blocks in organic synthesis. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group activates the molecule for nucleophilic substitution, providing a gateway to a diverse array of functionalized amide derivatives. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will explore the mechanistic nuances and provide practical protocols for reacting 2-bromo-N-propylbutanamide with common nucleophiles.

Core Reaction Mechanism: The SN2 Pathway

The primary mechanism governing the reaction of 2-bromo-N-propylbutanamide with most strong nucleophiles is the bimolecular nucleophilic substitution (SN 2) reaction.[1]

Mechanistic Principles

The SN 2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the bromide ion) departs.[2] A key feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[3][4] This approach is necessary to minimize steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing bromide ion.

This backside attack leads to a specific stereochemical outcome: inversion of configuration at the chiral center.[5][6][7] If the starting 2-bromo-N-propylbutanamide is a single enantiomer (e.g., the (S)-enantiomer), the product will be the opposite enantiomer (e.g., the (R)-enantiomer).[4]

The rate of the SN 2 reaction is dependent on the concentration of both the α-bromoamide and the nucleophile, making it a second-order reaction.[6] The reaction is generally favored by the use of strong nucleophiles and polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

Visualization of the SN2 Mechanism

Caption: Generalized SN 2 reaction on an α-bromoamide.

Reactions with Nitrogen Nucleophiles: Synthesis of α-Amino Amides

The reaction of 2-bromo-N-propylbutanamide with nitrogen nucleophiles, such as primary and secondary amines, is a fundamental method for the synthesis of α-amino amides.[9] These products are valuable precursors for peptidomimetics and other pharmaceutically relevant compounds.[10]

Causality Behind Experimental Choices
  • Choice of Amine: Both primary and secondary amines can serve as effective nucleophiles. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the hydrogen bromide (HBr) generated during the reaction.[11]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred to facilitate the SN 2 reaction.

  • Temperature Control: The reaction is typically heated to ensure a reasonable reaction rate, often to reflux.[11]

Detailed Protocol: Synthesis of N-benzyl-N-propyl-2-aminobutanamide

Materials:

  • 2-bromo-N-propylbutanamide

  • Benzylamine

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-N-propylbutanamide (1.0 eq.) in anhydrous acetonitrile.[11]

  • Addition of Amine: Add benzylamine (2.5 eq.) to the solution. The excess amine serves as both the nucleophile and the acid scavenger.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any ammonium salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis

The reaction of 2-bromo-N-propylbutanamide with alkoxides, generated from alcohols, follows the Williamson ether synthesis pathway to produce α-alkoxy amides.[12]

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Substrate Considerations: Since this is an SN 2 reaction, it works best with primary or secondary alcohols. Tertiary alcohols may lead to elimination side reactions.[12]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are ideal.

Detailed Protocol: Synthesis of 2-ethoxy-N-propylbutanamide

Materials:

  • 2-bromo-N-propylbutanamide

  • Ethanol (anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and sodium hydride. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.2 eq.) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile: Slowly add a solution of 2-bromo-N-propylbutanamide (1.0 eq.) in anhydrous THF to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reactions with Sulfur Nucleophiles: Thioether Synthesis

Thiols and thiolates are excellent nucleophiles and readily react with 2-bromo-N-propylbutanamide to form α-thioether amides.[13]

Causality Behind Experimental Choices
  • Nucleophilicity of Thiols: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction can often be carried out with the thiol and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the thiolate in situ.

  • Reaction Conditions: The reactions are typically fast and can often be performed at room temperature.

Detailed Protocol: Synthesis of N-propyl-2-(phenylthio)butanamide

Materials:

  • 2-bromo-N-propylbutanamide

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 2-bromo-N-propylbutanamide (1.0 eq.) and thiophenol (1.1 eq.) in dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Reactions with Cyanide Nucleophiles: Synthesis of α-Cyano Amides

The reaction with a cyanide source, such as sodium or potassium cyanide, introduces a nitrile group at the α-position.[14]

Causality Behind Experimental Choices
  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective cyanide sources.

  • Solvent: Polar aprotic solvents like DMSO or DMF are excellent for dissolving the cyanide salt and promoting the SN 2 reaction.

  • Safety: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic workup should be avoided to prevent the formation of toxic hydrogen cyanide gas.

Detailed Protocol: Synthesis of 2-cyano-N-propylbutanamide

Materials:

  • 2-bromo-N-propylbutanamide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-N-propylbutanamide (1.0 eq.) in anhydrous DMSO.

  • Nucleophile Addition: Add sodium cyanide (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Summary of Reaction Conditions

Nucleophile ClassTypical NucleophileBase (if needed)SolventTemperatureProduct Class
Nitrogen Primary/Secondary AmineExcess AmineAcetonitrile, DMFRefluxα-Amino Amide
Oxygen AlcoholNaH, KHTHF, DMF0 °C to RTα-Alkoxy Amide
Sulfur ThiolTEA, DIPEADCM, THFRTα-Thioether Amide
Carbon (Cyanide) NaCN, KCNNoneDMSO, DMF60-80 °Cα-Cyano Amide

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup Reaction Setup: - Dissolve 2-bromo-N-propylbutanamide - Add solvent add_reagents Add Nucleophile and Base (if required) setup->add_reagents heating Heating and Stirring add_reagents->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench Reaction (if necessary) monitoring->quench Reaction Complete extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify

Caption: A generalized workflow for nucleophilic substitution reactions.

References

  • Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). Synthesis of α-Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane? Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Stereochemistry of SN 2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2014). The Fascinating Chemistry of α-Haloamides. Helvetica Chimica Acta, 97(11), 1467-1501. [Link]

  • De Kimpe, N., Verhé, R., De Buyck, L., & Schamp, N. (1980). Synthesis of α-Cyanoenamines by Cyanation of α-Bromoimmonium Bromides and Dehydrobromination of β-bromo-α-(dialkylamino)nitriles. Bulletin des Sociétés Chimiques Belges, 89(7), 513-524. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

Application Note: Mechanistic Elucidation of Nucleophilic Substitution on 2-bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Directing SN1 vs. SN2 Pathways for Researchers in Synthetic Chemistry and Drug Development

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 2-bromo-N-propylbutanamide. We will dissect the substrate's inherent structural and electronic properties to predict its reactivity and provide field-proven protocols designed to selectively favor either the SN1 or SN2 mechanistic pathway. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper mechanistic understanding.

Section 1: The Theoretical Framework: A Dichotomy of Mechanisms

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, involving the replacement of a leaving group by a nucleophile. The two principal mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), operate under distinct principles and reaction conditions.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This simultaneous bond-forming and bond-breaking process results in a bimolecular rate law (Rate = k[Substrate][Nucleophile]) and a characteristic inversion of stereochemistry at the reaction center.[1][2] SN2 reactions are highly sensitive to steric hindrance; they are favored for methyl and primary substrates, occur more slowly for secondary substrates, and are generally inhibited for tertiary substrates.[3][4][5]

Conversely, the SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[6][7] The second step is a rapid attack on this carbocation by a nucleophile.[8] Because the rate depends only on the substrate concentration (Rate = k[Substrate]), it is a unimolecular reaction.[1] This pathway is favored for substrates that can form stable carbocations (tertiary > secondary) and typically leads to a racemic mixture of products if the starting material is chiral.[9][10]

The choice between these pathways is governed by four key factors: the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.

FeatureSN1 ReactionSN2 Reaction
Kinetics Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediateOne concerted step, pentavalent transition state
Substrate Favored by 3° > 2° >> 1° (stable carbocation)Favored by Methyl > 1° > 2° >> 3° (minimal steric hindrance)
Nucleophile Weak nucleophiles are effective (not in rate step)Strong nucleophiles are required
Solvent Polar Protic (e.g., H₂O, alcohols)Polar Aprotic (e.g., Acetone, DMSO, DMF)
Stereochemistry Racemization (attack from either face of carbocation)Inversion of configuration (backside attack)
Leaving Group A good, stable leaving group is essentialA good, stable leaving group is essential

Section 2: Substrate Analysis of 2-bromo-N-propylbutanamide

To predict the reactive tendency of 2-bromo-N-propylbutanamide, a thorough analysis of its structure is paramount.

  • Substrate Classification: The carbon atom bonded to the bromine (the α-carbon) is also bonded to a hydrogen, an ethyl group, and the carbonyl of the amide. This classifies it as a secondary (2°) haloalkane . Secondary substrates are at a mechanistic crossroads and can undergo either SN1 or SN2 reactions depending on the conditions.[11]

  • Steric Effects: The presence of an ethyl group and the larger N-propylbutanamide moiety creates moderate steric bulk around the α-carbon. While not as unhindered as a primary substrate, nucleophilic attack is still feasible. However, this steric hindrance will slow the rate of an SN2 reaction relative to a less substituted analogue.[5][12]

  • Electronic Effects: This is the decisive factor for this substrate. The amide group contains a carbonyl (C=O) directly attached to the α-carbon. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of oxygen.

    • Impact on SN1: Should an SN1 reaction occur, a secondary carbocation would form. This adjacent, electron-withdrawing carbonyl group would severely destabilize the positive charge of the carbocation through an inductive effect, making its formation highly energetically unfavorable. Therefore, the SN1 pathway is strongly disfavored .

    • Impact on SN2: The same electron-withdrawing effect that destabilizes a carbocation makes the α-carbon more electrophilic (more electron-poor). This heightened electrophilicity increases its susceptibility to attack by a nucleophile, thereby favoring the SN2 pathway .[13]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge.[14][15]

  • Potential for Neighboring Group Participation (NGP): The lone pair of electrons on the amide's carbonyl oxygen could potentially act as an internal nucleophile, attacking the α-carbon and displacing the bromide. This would form a cyclic intermediate, followed by attack from an external nucleophile. This NGP mechanism proceeds with overall retention of stereochemistry and is mechanistically a type of intramolecular SN2 reaction.[16][17]

Section 3: Experimental Protocols

The following protocols are designed to serve as a self-validating system. Protocol 1 leverages conditions that strongly favor the predicted SN2 pathway, while Protocol 2 employs conditions that would be required for an SN1 reaction, which is expected to be inefficient for this substrate.

Protocol 1: Maximizing the SN2 Pathway via Azide Substitution

Objective: To synthesize 2-azido-N-propylbutanamide through a classic SN2 reaction, demonstrating a clean substitution with inversion of stereochemistry.

Causality of Experimental Design:

  • Nucleophile: Sodium azide (NaN₃) is chosen as it provides the azide ion (N₃⁻), a strong, non-basic, and sterically small nucleophile, ideal for SN2 reactions.[4][18]

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) but leaves the azide anion relatively "free" and highly nucleophilic, thus accelerating the SN2 rate.[11][19]

  • Temperature: Moderate heating provides sufficient activation energy to overcome steric hindrance without promoting significant elimination side reactions.

Materials:

  • 2-bromo-N-propylbutanamide

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-N-propylbutanamide (1.0 eq).

  • Add sodium azide (1.5 eq) to the flask.

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Stir the mixture at 60-70 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography if necessary.

Protocol 2: Probing for SN1 Reactivity via Solvolysis

Objective: To attempt the substitution of bromide using a weak nucleophile in a polar protic solvent, conditions that would favor an SN1 mechanism if the substrate were susceptible.

Causality of Experimental Design:

  • Nucleophile/Solvent: Ethanol is selected to act as both the solvent and the weak nucleophile. Polar protic solvents like ethanol are essential for SN1 reactions as they stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding.[14][20]

  • Temperature: Refluxing is necessary to provide enough energy to induce the slow, rate-limiting heterolysis of the C-Br bond, though this is expected to be a major kinetic barrier.

Materials:

  • 2-bromo-N-propylbutanamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 2-bromo-N-propylbutanamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Heat the solution to reflux.

  • Monitor the reaction over an extended period (24-48 hours) by TLC or LC-MS.

  • Expected Observation: It is anticipated that the reaction will proceed very slowly, if at all. The primary observation will likely be the persistence of the starting material, confirming the high activation energy barrier for carbocation formation and the unsuitability of the SN1 pathway.

  • If any product is formed, cool the reaction, neutralize the generated HBr with solid NaHCO₃, filter, and remove the ethanol under reduced pressure to isolate the crude material.

Section 4: Data Visualization and Expected Outcomes

The contrasting conditions of the two protocols are designed to yield significantly different results, thereby validating our mechanistic hypothesis.

Table of Experimental Conditions and Predictions

ParameterProtocol 1 (SN2 Favored)Protocol 2 (SN1 Conditions)
Substrate 2-bromo-N-propylbutanamide2-bromo-N-propylbutanamide
Nucleophile Azide (N₃⁻) - StrongEthanol (EtOH) - Weak
Solvent DMF - Polar AproticEthanol - Polar Protic
Temperature 60-70 °CReflux (~78 °C)
Expected Rate Moderate to FastVery Slow / Negligible
Predicted Yield HighLow to None
Primary Mechanism SN2 SN1 (highly disfavored)

Mechanistic Diagrams (Graphviz)

Caption: Concerted backside attack in the SN2 mechanism.

Caption: Stepwise SN1 mechanism via an unstable carbocation.

Conclusion

The analysis of 2-bromo-N-propylbutanamide strongly indicates a predisposition towards the SN2 reaction mechanism . This is primarily due to the electronic-withdrawing nature of the adjacent amide carbonyl group, which destabilizes the carbocation intermediate required for an SN1 pathway while simultaneously increasing the electrophilicity of the α-carbon, making it a better target for SN2 attack. Experimental design should therefore focus on strong nucleophiles in polar aprotic solvents to achieve efficient substitution. The provided protocols offer a clear, verifiable method for confirming this reactivity and serve as a robust starting point for the synthesis of novel analogues for drug discovery and development programs.

References

  • Quora. (2020). How does the stability of carbocation affect SN1 reactions?Link

  • Chemistry LibreTexts. (2020). 7.9: Characteristics of the Sₙ1 Reaction. Link

  • Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Link

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Link

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Link

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Link

  • Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Link

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Link

  • Scribd. (n.d.). SN1 Reaction: Carbocation Stability Factors. Link

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?Link

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Link

  • YouTube. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Link

  • YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Link

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Link

  • ACS Publications. (1969). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids. Link

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Link

  • Chemistry LibreTexts. (2023). Leaving Groups. Link

  • Chemguide. (n.d.). What is nucleophilic substitution?Link

  • NIH National Library of Medicine. (2020). The Fascinating Chemistry of α‐Haloamides. Link

  • Chemistry LibreTexts. (2023). Nucleophile. Link

  • PubMed. (1996). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions. Link

  • ACS Publications. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Link

  • University of Calgary. (2022). Nucleophile Effects on Substitution Reaction Rates. Link

  • YouTube. (2010). Solvent Effects on Sn1 and Sn2 Reactions. Link

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Link

  • Save My Exams. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Link

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Link

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Link

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Link

  • YouTube. (2023). Nucleophilic Strength. Link

  • Chemistry Stack Exchange. (2025). Role of carbocation stability in SN1 substitution reaction. Link

  • YouTube. (2023). Synthesis of 2 bromo 2 phenylpropane. Link

  • Wikipedia. (n.d.). Leaving group. Link

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Link

  • Master Organic Chemistry. (2012). What Makes A Good Nucleophile?Link

  • Wikipedia. (n.d.). α-Halo ketone. Link

  • YouTube. (2020). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry. Link

  • Fiveable. (n.d.). Leaving Group Ability Definition - Organic Chemistry Key Term. Link

  • YouTube. (2024). Advanced Organic Chemistry - Neighboring Group Participation. Link

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Link

  • Pearson. (n.d.). Good Leaving Groups Explained: Definition, Examples, Practice & Video Lessons. Link

  • YouTube. (2020). 7.5-7.6 Intro to nucleophilic substitution reactions. Link

  • University of California, Santa Barbara. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Link

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Link

  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Link

  • ChemSynthesis. (2025). 2-bromo-N-methyl-N-phenylbutanamide. Link

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Link

Sources

Technical Guide: Precision N-Alkylation Strategies using 2-Bromo-N-propylbutanamide

[1]

Executive Summary & Chemical Profile

2-Bromo-N-propylbutanamide (CAS: 1119450-47-3) is a specialized

12

1

This guide details the experimental protocol for utilizing 2-bromo-N-propylbutanamide as an alkylating agent.[1] We focus on the N-alkylation of nucleophiles (specifically amines and lactams), a transformation essential for generating complex bioactive scaffolds.[1]

Chemical Identity
PropertySpecification
IUPAC Name 2-bromo-N-propylbutanamide
Formula

MW 208.10 g/mol
Appearance White to off-white solid
Reactivity Class Electrophile (Alkylating Agent)
Primary Mechanism Nucleophilic Substitution (

)
Major Side Reaction

-Elimination to

-unsaturated amide

Mechanistic Insight & Reaction Design

The reaction proceeds via an


 Nucleophilic Substitution1

1
Critical Process Parameters (CPPs)
  • Competition (Substitution vs. Elimination): The

    
    -proton is acidic due to the adjacent carbonyl.[1] Strong, bulky bases or high temperatures promote E2 elimination, yielding the unreactive 2-butenamide byproduct.[1] Control:  Use non-nucleophilic, mild bases (
    
    
    ,
    
    
    ) or kinetic control (
    
    
    ) with strong bases (NaH).
  • Solvent Effects: Polar aprotic solvents (Acetonitrile, DMF) accelerate the

    
     rate by solvating the cation while leaving the nucleophilic anion "naked" and reactive.[1]
    
  • Stoichiometry: A slight excess of the electrophile (1.1–1.2 equiv) ensures complete consumption of the valuable nucleophile.[1]

Reaction Pathway Diagram

ReactionMechanismcluster_conditionsOptimization LogicReagent2-Bromo-N-propylbutanamide(Electrophile)TSTransition State(Backside Attack)Reagent->TS+ NucElimElimination Byproduct(2-Butenamide)Reagent->ElimBase/Heat(E2 Side Rxn)NucNucleophile(Amine/Lactam)Nuc->TSProductN-Alkylated Product(Desired)TS->ProductSN2 (Major)Low Temp (<25°C)Low Temp (<25°C)Low Temp (<25°C)->ProductHigh Temp / Bulky BaseHigh Temp / Bulky BaseHigh Temp / Bulky Base->Elim

Caption: Mechanistic bifurcation between the desired SN2 alkylation and the competing E2 elimination pathway.

Experimental Protocol: N-Alkylation of Secondary Amines

Context: This protocol describes the coupling of 2-bromo-N-propylbutanamide with a secondary amine (e.g., pyrrolidine, morpholine, or a complex API intermediate).

Materials
  • Electrophile: 2-Bromo-N-propylbutanamide (1.1 equiv)[1]

  • Nucleophile: Secondary Amine substrate (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN), HPLC grade, dry (0.2 M concentration relative to substrate)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add the Secondary Amine (1.0 equiv) and Acetonitrile (MeCN).[1] Stir to dissolve.

  • Base Addition: Add

    
      (2.0 equiv) in a single portion.
    
    • Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.[1]

  • Electrophile Addition: Cool the mixture to

    
     (ice bath). Add 2-bromo-N-propylbutanamide  (1.1 equiv) dropwise as a solution in minimal MeCN, or portion-wise if solid.[1]
    
    • Reasoning: Cooling prevents immediate exotherms and minimizes initial elimination side-reactions.[1]

Phase 2: Reaction Progression
  • Finkelstein Activation (Optional): If the reaction is known to be sluggish, add KI (0.1 equiv) at this stage.

  • Temperature Ramp: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    
  • Monitoring: Stir vigorously. Monitor by TLC or LC-MS at 2 hours and 6 hours.

    • Target: Disappearance of the amine nucleophile.[1]

    • Self-Validation Check: If the starting material persists after 6 hours, heat to

      
      . Do not exceed 
      
      
      to avoid degradation.
Phase 3: Workup & Purification
  • Quench: Filter off the solid inorganic salts (

    
    , Excess 
    
    
    ) through a Celite pad. Rinse the pad with Ethyl Acetate (EtOAc).
  • Extraction: Concentrate the filtrate to remove MeCN.[1] Redissolve the residue in EtOAc and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )[3]
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10%

      
       50% EtOAc).
      

Protocol Variant: N-Alkylation of Lactams (e.g., 2-Pyrrolidone)

Context: Lactams are less nucleophilic than amines and require deprotonation to form the reactive amide anion.[1] This is critical for synthesizing racetam analogs.

Materials
  • Substrate: 2-Pyrrolidone derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DMF.[1]

Workflow Diagram

LactamWorkflowStartStart: Lactam SubstrateDeprotStep 1: Deprotonation(NaH, THF, 0°C, 30 min)Start->DeprotAnionIntermediate: Lactam AnionDeprot->AnionH2 Gas ReleaseAddElecStep 2: Add 2-Bromo-N-propylbutanamide(Dropwise, 0°C)Anion->AddElecReactReaction: Warm to RT(Stir 4-12 h)AddElec->ReactQuenchStep 3: Quench (Sat. NH4Cl)React->QuenchFinishProduct IsolationQuench->Finish

Caption: Step-by-step workflow for the base-mediated alkylation of lactams.

Specific Procedure
  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF under Argon at

    
    . Add the Lactam  (1.0 equiv) dropwise.[1] Stir for 30 minutes until 
    
    
    evolution ceases.
    • Validation: The solution should become clear or slightly turbid, indicating anion formation.[1]

  • Alkylation: Add 2-bromo-N-propylbutanamide (1.1 equiv) dissolved in THF dropwise to the cold anion solution.

  • Completion: Allow to warm to RT. Stir for 4–12 hours.

  • Workup: Quench carefully with Saturated Ammonium Chloride (

    
    ). Extract with EtOAc.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Nucleophile Reagent hydrolysis or "Hard" electrophile behavior.[1]Dry solvents thoroughly. Add KI (0.1 equiv) to form the more reactive Iodo-intermediate in situ.[1]
Product contains alkene (Elimination) Base is too strong or Temp too high.Switch from NaH to

in DMF. Lower reaction temperature to

.
Reagent Decomposition

-haloamides are moisture sensitive.[1]
Verify reagent purity via NMR before use. Store reagent at

under inert gas.

References

  • PubChem. (n.d.).[2][4] 2-bromo-N-propylbutanamide Compound Summary. National Library of Medicine.[4] Retrieved February 4, 2026, from [Link][1]

  • Baglai, I., et al. (2018).[5] A simple asymmetric synthesis route to the chiral component of the anti-epileptic drugs Levetiracetam and Brivaracetam.[1][5] Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kumbhar, S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Retrieved from [Link]

  • Dunn, P. J., et al. (2010). Green Criteria for N-Alkylation. Organic Process Research & Development. Retrieved from [Link]

scale-up synthesis of 2-bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Bromo-N-Propylbutanamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-bromo-N-propylbutanamide (CAS 1119450-47-3), a functionalized alpha-bromo amide often utilized as a pharmacophore building block in the development of pyrrolidone-based anticonvulsants (structural analogs to Levetiracetam/Brivaracetam). Moving beyond bench-scale discovery, this guide addresses critical process parameters (CPPs) for kilogram-scale production, specifically focusing on exotherm management, lachrymator containment, and impurity control. The selected route utilizes a controlled Schotten-Baumann type acylation in a biphasic or anhydrous system, optimized for yield (>85%) and purity (>98% HPLC).

Introduction & Retrosynthetic Strategy

The synthesis of alpha-bromo amides poses specific challenges upon scale-up:

  • Thermal Instability: The reaction between acid halides and amines is highly exothermic. Uncontrolled heat release can lead to di-alkylation or elimination by-products (dehydrobromination).

  • Safety (Lachrymators): 2-bromobutyryl bromide is a potent lachrymator and corrosive agent.

  • Hydrolytic Sensitivity: The activated acid bromide is moisture-sensitive, requiring dry solvents or rapid biphasic turnover.

Route Selection

While direct coupling of 2-bromobutyric acid with propylamine using carbodiimides (DCC/EDC) is possible, it is atom-inefficient and cost-prohibitive at scale. The Acid Halide Route is selected for its high atom economy and rapid kinetics.

Reaction Scheme:



Process Safety & Hazard Assessment

ReagentHazard ClassCritical Control Measure
2-Bromobutyryl Bromide Corrosive, Lachrymator, Water-ReactiveHandle in closed systems only. Scrubber required. Do not inhale.
n-Propylamine Flammable, Corrosive, VolatileGround all equipment. Use dedicated charging lines.
Dichloromethane (DCM) Carcinogen, VolatileMaintain condenser temp < -10°C. Monitor OEL.
Reaction Matrix Exothermic Dosing controlled by reactor internal temperature (Tr).

Engineering Control: A jacketed glass-lined reactor with an overhead condenser and a programmed dosing pump is mandatory.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (2-Bromobutyryl Bromide) Target Yield: ~0.95 kg (85-90%)

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor (JGR).

  • Agitation: Pitch-blade impeller (high torque).

  • Dosing: Peristaltic pump with chemically resistant tubing (PTFE).

  • Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolRole
2-Bromobutyryl Bromide 229.901.01000 g (4.35 mol)Electrophile
n-Propylamine 59.111.1283 g (4.78 mol)Nucleophile
Triethylamine (TEA) 101.191.2528 g (5.22 mol)Acid Scavenger
Dichloromethane (DCM) 84.9310 Vol10.0 LSolvent

Note: TEA is used as the sacrificial base to prevent the consumption of the valuable n-propylamine. Alternatively, 2.1 eq of n-propylamine can be used if cost permits.

Step-by-Step Procedure

Step 1: Reactor Charging (Nucleophile Preparation)

  • Inert the reactor with

    
     flow.
    
  • Charge DCM (8.0 L) to the reactor.

  • Charge n-Propylamine (283 g) and Triethylamine (528 g) .

  • Start agitation at 250 RPM.

  • Cool the reaction mixture to -10°C using the jacket chiller (Glycol/Water).

Step 2: Controlled Addition (The Critical Step) 6. Load 2-Bromobutyryl Bromide (1000 g) into a pressure-equalizing addition funnel or dosing vessel. dilute with remaining DCM (2.0 L) to prevent freezing/clogging. 7. Begin Addition: Add the acid bromide solution dropwise.

  • Constraint: Maintain internal temperature (
    
    
    ) below 5°C .
  • Observation: Immediate formation of white precipitate (TEA·HBr salts). The slurry will thicken; increase agitation speed if necessary (up to 350 RPM).
  • Time: Typical addition time is 2–3 hours on this scale.

Step 3: Reaction Completion 8. After addition, allow the mixture to warm to 20°C (Room Temp) over 1 hour. 9. Stir for an additional 2 hours. 10. IPC (In-Process Control): Sample for HPLC/GC.

  • Limit: < 1.0% unreacted 2-bromobutyryl bromide (detected as acid or methyl ester derivative).

Step 4: Quench & Workup 11. Cool reactor to 10°C. 12. Charge Cold Water (5.0 L) slowly to dissolve the amine salts. Exotherm possible. 13. Agitate rapidly for 15 minutes, then settle for 30 minutes. 14. Phase Cut: Drain the lower organic layer (DCM product layer). Discard the upper aqueous phase (contains TEA·HBr). 15. Acid Wash: Return organic layer to reactor. Wash with 1N HCl (3.0 L) .

  • Purpose: Removes unreacted n-propylamine and TEA.
  • Base Wash: Wash with 5% NaHCO3 (3.0 L) .
  • Purpose: Neutralizes residual acidity.
  • Brine Wash: Wash with Saturated Brine (3.0 L) to dry the organic layer.

Step 5: Isolation 18. Dry the organic phase over anhydrous


 (or use inline drying cartridge).
19. Filter off desiccant.
20. Concentration:  Distill off DCM under reduced pressure (

, Vacuum > 500 mbar initially, ramping to 50 mbar). 21. Final Product: The residue is typically a pale yellow oil or low-melting solid.
  • Yield Check: Expected mass ~860–950 g.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (<70%) Hydrolysis of Acid BromideEnsure DCM is dry (KF < 0.05%). Inert atmosphere is critical.
Impurity: Dimer Localized excess of amineImprove agitation. Ensure acid bromide is added to the amine (inverse addition), not vice versa.
Color (Dark/Brown) Oxidation or high tempKeep

during addition. Use nitrogen blanket.
Slow Phase Separation Emulsion formationAdd more Brine. Filter the biphasic mixture through Celite if solid particulates persist.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Reagents 2-Bromobutyryl Bromide + n-Propylamine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (Fast, Exothermic) Side Impurity: Hydrolysis (Acid) Reagents->Side Moisture present Transition Elimination of Bromide (Leaving Group) Intermediate->Transition Collapse Product 2-Bromo-N-propylbutanamide + HBr Salt Transition->Product Irreversible

Caption: Nucleophilic acyl substitution pathway. Moisture control is critical to prevent the hydrolysis side reaction (red dashed line).

Figure 2: Scale-Up Process Flow Diagram (PFD)

ProcessFlow Start START: Reactor Setup Inert (N2), Dry DCM Charge Charge Amine & Base Cool to -10°C Start->Charge Dose Controlled Addition 2-Bromobutyryl Bromide (Maintain Tr < 5°C) Charge->Dose Critical Step React Warm to 20°C Stir 2 Hours Dose->React Quench Quench with Water Dissolve Salts React->Quench Wash Workup Sequence: 1. Phase Cut 2. 1N HCl Wash 3. NaHCO3 Wash Quench->Wash Isolate Dry & Concentrate (Vacuum Distillation) Wash->Isolate End FINAL PRODUCT QC Analysis Isolate->End

Caption: Operational workflow for the 1.0 kg scale synthesis batch.

Quality Control & Analytical Specifications

To ensure the material is suitable for downstream pharmaceutical use (e.g., alkylation of pyrrolidone), the following specifications must be met:

  • Appearance: Clear, pale yellow liquid (may crystallize upon prolonged storage at 4°C).

  • Assay (HPLC/GC):

    
     area.
    
  • Impurity A (2-Bromobutyric Acid):

    
     (Indicates hydrolysis).
    
  • Impurity B (Bis-amide):

    
     (Indicates thermal runaway).
    
  • Water Content (KF):

    
    .
    

NMR Characterization (Predicted):

  • 1H NMR (400 MHz, CDCl3):

    
     6.5 (br s, 1H, NH), 4.25 (t, 1H, CH-Br), 3.25 (q, 2H, N-CH2), 2.1-1.9 (m, 2H, CH2-ethyl), 1.55 (m, 2H, CH2-propyl), 1.05 (t, 3H, CH3), 0.95 (t, 3H, CH3).
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Kenda, B., et al. (2004). "Discovery of brivaracetam (ucb 34714): a selective SV2A ligand for the treatment of epilepsy." Journal of Medicinal Chemistry, 47(3), 530-549. Link (Contextual grounding for 2-bromo-butanamide derivatives in anticonvulsant research).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2023). "Occupational Exposure Limits for Acyl Halides." Link (Safety grounding for handling acid bromides).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-N-Propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-bromo-N-propylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.

Understanding the Challenge: Why Purification Matters

The purity of 2-bromo-N-propylbutanamide is critical for its intended downstream applications, where impurities can lead to unwanted side reactions, lower yields, and ambiguous analytical results. The crude product, typically synthesized from the reaction of 2-bromobutyryl halide with n-propylamine, is often contaminated with unreacted starting materials, side products, and residual solvents.[1][2] Effective purification is therefore not just a procedural step but a cornerstone of reliable and reproducible research.

Common Impurities and Their Origin

Understanding potential impurities is the first step in designing a robust purification strategy.

ImpurityLikely OriginImpact on Purification
n-Propylamine Excess starting materialBasic nature can cause tailing on silica gel chromatography. Can be removed with an acidic wash.
2-Bromobutyric Acid Hydrolysis of 2-bromobutyryl halideAcidic nature can be targeted with a basic wash (e.g., NaHCO₃ solution).
Diacylated Amine Reaction of a second molecule of 2-bromobutyryl halide with the productStructurally similar to the product, often requiring chromatographic separation.
Elimination Byproduct Dehydrobromination of the starting material or productPolarity may differ significantly, allowing for separation by chromatography.
Residual Solvents Reaction/workup solvents (e.g., THF, Dichloromethane)Typically removed under high vacuum, but may require care to avoid co-evaporation of the product if it's volatile.

General Purification Workflow

A logical workflow ensures that the chosen purification method is appropriate for the scale and impurity profile of your crude material. The following diagram outlines a typical decision-making process.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Analysis crude Crude 2-Bromo-N-propylbutanamide tlc Analyze by TLC/¹H NMR crude->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Recrystallization is_solid->recrystallize chromatography Column Chromatography is_solid->chromatography No / Impure Solid recrystallize->chromatography Fails / Oily pure_product Pure Product recrystallize->pure_product Successful chromatography->pure_product extraction Liquid-Liquid Extraction (Workup) extraction->crude Pre-purification analysis Confirm Purity (TLC, NMR, etc.) pure_product->analysis

Caption: Decision workflow for purifying crude 2-bromo-N-propylbutanamide.

Troubleshooting Guide (Q&A Format)

This section directly addresses common issues encountered during the purification of 2-bromo-N-propylbutanamide.

Q1: My final product is an oil, but I expected a solid. What should I do?

A1: This is a frequent issue, often caused by residual impurities depressing the melting point.

  • Causality: Impurities, such as unreacted starting materials or solvents, disrupt the crystal lattice formation of the pure compound, causing it to remain an oil or a low-melting solid.

  • Troubleshooting Steps:

    • Confirm Purity: First, analyze a small sample by ¹H NMR and TLC to confirm the presence of your product and identify impurities.

    • Column Chromatography: This is the most effective method for separating the desired amide from various impurities.[3] Amides can sometimes be sensitive to the acidic nature of silica gel, which may cause degradation or tailing.[4] If you observe this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1%).[5]

    • Trituration: If chromatography yields a product that is still an oil but appears pure by TLC, you can attempt to induce crystallization. Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) with vigorous stirring until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Cool the mixture in an ice bath to maximize crystal formation.[1]

Q2: My yield is very low after purification by column chromatography. Where did my product go?

A2: Low recovery from chromatography can be attributed to several factors.

  • Causality & Solutions:

    • Irreversible Adsorption/Decomposition on Silica: As mentioned, amides can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or decomposition.[4]

      • Solution: Switch to a neutral stationary phase like alumina. Alternatively, you can "cap" the acidic sites on the silica by adding a small percentage (0.5-1%) of triethylamine or ammonia to your eluent.[5] This neutralizes the column and typically improves the recovery of basic or sensitive compounds.

    • Incorrect Eluent Polarity: If the eluent is too polar, your compound may elute very quickly along with impurities, resulting in mixed fractions and poor separation. If the eluent is not polar enough, your compound may not move off the column at all.

      • Solution: Methodically determine the optimal eluent system using TLC before running the column. Aim for an Rf value of ~0.3 for your target compound. A common starting point for N-alkylamides is a mixture of hexanes and ethyl acetate.[6]

    • Product Volatility: While 2-bromo-N-propylbutanamide is not extremely volatile, aggressive removal of solvent on a rotary evaporator, especially under high vacuum and elevated temperature, can lead to product loss.

      • Solution: Remove the solvent at reduced pressure and moderate temperature (e.g., <40°C). Once the bulk of the solvent is gone, switch to a high vacuum line at room temperature to remove the final traces.

Q3: After recrystallization, my product's TLC shows it is still impure. How can I improve this?

A3: A failed recrystallization is almost always a problem of solvent selection or technique.[7]

  • Causality: The principle of recrystallization is based on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent (and filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).[8] If this condition is not met, co-crystallization or precipitation of impurities will occur.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent System: The ideal recrystallization solvent is key. Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes). A good solvent will dissolve the crude product when heated to boiling but will yield crystals upon cooling.[4]

    • Use the Minimum Amount of Hot Solvent: A common error is adding too much hot solvent. This keeps the product dissolved even after cooling, leading to poor recovery. Add just enough hot solvent to fully dissolve the crude material.[9]

    • Ensure Slow Cooling: Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities within the crystal lattice. Allow the flask to cool slowly to room temperature first, which promotes the formation of larger, purer crystals, and then move it to an ice bath to maximize the yield.

    • Charcoal Treatment: If the impurity is a colored compound, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities, which are then removed during a hot gravity filtration step. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q: What safety precautions should I take when handling 2-bromo-N-propylbutanamide? A: 2-bromo-N-propylbutanamide is an α-bromo amide, which should be treated as a potential alkylating agent and lachrymator. Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust or vapors and prevent skin and eye contact.[12][13]

Q: Can I use liquid-liquid extraction to purify my product instead of chromatography or recrystallization? A: Liquid-liquid extraction is a crucial part of the workup, not typically a final purification method on its own, but it is essential for removing bulk impurities.[14] Before attempting recrystallization or chromatography, you should perform an aqueous workup. This typically involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with:

  • A dilute acid (e.g., 1M HCl) to remove unreacted n-propylamine.

  • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-bromobutyric acid.

  • Brine (saturated NaCl solution) to remove residual water and aid in phase separation. This initial cleanup significantly simplifies the subsequent, more refined purification step.[2]

Q: My ¹H NMR spectrum looks clean, but I see a faint impurity spot on my TLC plate. Is it pure enough? A: "Pure enough" depends entirely on the requirements of your next step. For routine characterization, it might be acceptable. However, for applications like drug development, catalysis, or polymerization, even trace impurities can have significant impacts. TLC is often more sensitive to non-proton-containing or baseline impurities than NMR. If in doubt, a final purification by flash chromatography is recommended to ensure the highest possible purity.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of 2-bromo-N-propylbutanamide, assuming it is a solid at room temperature.

Objective: To purify crude 2-bromo-N-propylbutanamide by removing soluble and insoluble impurities.
Materials:
  • Crude 2-bromo-N-propylbutanamide

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper

  • Buchner funnel and flask[9]

  • Filter paper for Buchner funnel

  • Recrystallization solvent (e.g., Isopropanol/Water mixture, determined from prior small-scale tests)

  • Ice bath

Methodology:

G cluster_protocol Recrystallization Protocol start 1. Place crude solid in Erlenmeyer flask with a stir bar. add_solvent 2. Add minimal hot solvent until solid just dissolves. start->add_solvent hot_filter 3. (Optional) Perform hot gravity filtration to remove insoluble impurities. add_solvent->hot_filter cool_slowly 4. Allow solution to cool slowly to room temperature. hot_filter->cool_slowly ice_bath 5. Place flask in an ice bath for >20 mins to maximize crystallization. cool_slowly->ice_bath filter_vac 6. Collect crystals by vacuum filtration using a Buchner funnel. ice_bath->filter_vac wash 7. Wash crystals with a small amount of ice-cold solvent. filter_vac->wash dry 8. Dry crystals under vacuum to constant weight. wash->dry

Caption: Step-by-step workflow for the recrystallization of a solid organic compound.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil. Add the hot solvent to the crude solid portion-wise with stirring and heating until the solid just dissolves. Do not add an excess of solvent.[8]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool undisturbed to room temperature. You should observe crystal formation. Slow cooling is crucial for obtaining pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to complete the crystallization process and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Using cold solvent is critical to avoid redissolving your product.[8]

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or desiccator.

References

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Sci-Comm. (2020). Recrystallisation Demo - Purification of Organic Solids. YouTube. [Link]

  • CS, T. (2023). Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Edelmann, F. T., et al. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Najem, A. (2021). How do you do liquid-liquid extraction? YouTube. [Link]

  • PubChem. (n.d.). 2-bromo-N-propylbutanamide. National Center for Biotechnology Information. [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Otálvaro, F., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PMC - PubMed Central. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. [Link]

  • Bernal, F. N., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC - NIH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane. [Link]

Sources

Recrystallization of 2-bromo-N-propylbutanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-propylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will delve into the nuances of solvent selection, provide a detailed experimental protocol, and address common troubleshooting scenarios in a comprehensive question-and-answer format. Our approach is grounded in the fundamental principles of crystallization and supported by established methodologies for similar molecules.

Understanding the Molecule: 2-bromo-N-propylbutanamide

Before we proceed to the purification process, a foundational understanding of the target molecule's structure is paramount in predicting its solubility and crystallization behavior. 2-bromo-N-propylbutanamide possesses both polar and non-polar characteristics. The amide functional group introduces polarity and the capacity for hydrogen bonding, while the propyl and butyl alkyl chains, along with the bromine atom, contribute to its non-polar nature. This duality is a critical consideration for the rational selection of an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the recrystallization of 2-bromo-N-propylbutanamide and related compounds.

Q1: What is the ideal recrystallization solvent for 2-bromo-N-propylbutanamide?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2-bromo-N-propylbutanamide, a compound with intermediate polarity, a single perfect solvent may not be readily available. Therefore, a mixed solvent system is often the most effective approach. Based on protocols for structurally similar bromoalkanamides, a mixture of a non-polar solvent and a moderately polar solvent is a promising starting point.[1] A combination of hexanes (or heptane) and ethyl acetate is a scientifically sound choice. The non-polar hexane will solvate the alkyl chains, while the ethyl acetate can interact with the polar amide group. The optimal ratio of these solvents will need to be determined empirically.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree. To remedy this, you can try the following:

  • Add more of the "good" solvent: If using a mixed solvent system (e.g., hexane/ethyl acetate), add a small amount of the solvent in which the compound is more soluble (in this case, likely ethyl acetate) to the hot solution to reduce the level of supersaturation.

  • Lower the temperature at which crystallization begins: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure 2-bromo-N-propylbutanamide, adding a tiny crystal to the cooled solution can induce crystallization.

Q3: I have very low recovery of my purified compound. What are the likely causes?

A3: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The most frequent cause is adding an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To mitigate this, add the hot solvent in small portions until the solute just dissolves.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask and keep the solution hot.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash with a small amount of the cold recrystallization solvent or a cold solvent in which the compound is known to be poorly soluble.

Q4: My recrystallized product is still impure. How can I improve its purity?

A4: If impurities are co-crystallizing with your product, consider the following strategies:

  • Slow down the crystallization process: Rapid crystal growth can trap impurities within the crystal lattice.[3] Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.

  • Perform a second recrystallization: A subsequent recrystallization will almost always result in a purer product.

  • Pre-purification with a silica plug: If your crude material has significant impurities, running it through a short column of silica gel (a "plug") can remove highly polar or non-polar contaminants before recrystallization.[4]

  • Charcoal treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb the colored compounds. Use charcoal sparingly as it can also adsorb your desired product.

Experimental Protocol: Recrystallization of 2-bromo-N-propylbutanamide

This protocol is a recommended starting point and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude 2-bromo-N-propylbutanamide

  • Hexanes (or n-heptane)

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Hirsch or Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent System Preparation: Begin by preparing a solvent mixture. A good starting point is an 80:20 mixture of hexanes to ethyl acetate.[1]

  • Dissolution: Place the crude 2-bromo-N-propylbutanamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the solvent mixture and begin heating with stirring. Continue to add small portions of the hot solvent mixture until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[2]
The solution is supersaturated but nucleation has not occurred.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out The solution is too concentrated or cooled too quickly.Re-heat the solution and add a small amount of the more "soluble" solvent (ethyl acetate). Allow for slower cooling.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent or solvent mixture with a lower boiling point.
Poor recovery Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of cold solvent.
Colored impurities in crystals Co-crystallization of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.

Visualizing the Workflow

To better illustrate the decision-making process in developing a recrystallization protocol, the following workflow diagram is provided.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Troubleshooting start Crude 2-bromo-N-propylbutanamide solvent_selection Select Solvent System (e.g., Hexane/EtOAc) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_collection Vacuum Filtration cooling->crystal_collection washing Wash with Cold Solvent crystal_collection->washing drying Dry Crystals washing->drying purity_check Check Purity (e.g., MP, TLC) drying->purity_check troubleshooting Troubleshoot (e.g., change solvent ratio) purity_check->troubleshooting Impure end Pure Product purity_check->end Pure troubleshooting->solvent_selection Re-optimize

Caption: Recrystallization workflow for 2-bromo-N-propylbutanamide.

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Troubleshooting_Decision_Tree cluster_outcomes cluster_solutions start Recrystallization Outcome no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product sol_no_crystals Concentrate Solution (Boil off solvent) no_crystals->sol_no_crystals sol_oiling_out Adjust Solvent Ratio (Add more 'good' solvent) & Cool Slower oiling_out->sol_oiling_out sol_low_yield Use Less Solvent & Wash with Cold Solvent low_yield->sol_low_yield sol_impure_product Recrystallize Again & Cool Slower impure_product->sol_impure_product end Re-evaluate Protocol sol_no_crystals->end Retry sol_oiling_out->end Retry sol_low_yield->end Retry sol_impure_product->end Retry

Caption: Troubleshooting decision tree for recrystallization.

References

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2845. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. 2-bromo-N-propylbutanamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Cal Poly San Luis Obispo, Chemistry & Biochemistry. (2020). Recrystallization. YouTube. Available at: [Link]

Sources

challenges in the synthesis of N-substituted bromoamides

Technical Support Center: Synthesis of N-Substituted -Bromoamides

Ticket ID: #BR-AMIDE-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Scope

Subject: Troubleshooting the synthesis, isolation, and stability of N-substituted

Scope Definition: This guide addresses the synthesis of amides where the nitrogen bears a substituent (





Common Applications:

  • ATRP Initiators: Precursors for Atom Transfer Radical Polymerization.[1]

  • Covalent Warheads: Electrophiles for cysteine-targeting drugs.

  • Heterocycle Synthesis: Precursors for lactams and thiazoles.

Critical Synthesis Protocols (The "Happy Path")

The most robust method involves the acylation of a primary or secondary amine with an

N-alkylation
Protocol A: The Low-Temperature Acylation (Recommended)

Objective: Maximize


ParameterSpecificationRationale
Temperature

to

Low temp favors the faster kinetic pathway (Acylation) over the slower

substitution (Alkylation).
Solvent DCM or THF (Anhydrous)Non-nucleophilic solvents prevent hydrolysis of the acid bromide.
Base

or DIPEA (1.1 equiv)
Scavenges HBr. Critical: Must be non-nucleophilic to avoid attacking the acyl halide.
Addition Order Acid Bromide

Amine
Adding the acid bromide slowly to the amine ensures the amine is never in large excess relative to the electrophile in a localized hot spot? NO. See correction below.

CORRECTION - The "Inverse Addition" Rule: To prevent the amine from attacking the product (which contains a reactive alkyl bromide), you must minimize the contact time between free amine and the product.

  • Standard Mode: Add Acid Bromide to Amine. Risk:[2][3] High.[4] As product forms, excess amine is still present and can attack the

    
    -bromide.
    
  • Safe Mode (Schotten-Baumann Biphasic): Use

    
     in 
    
    
    . The inorganic base scavenges acid, but the amine reacts with the acid bromide in the organic phase.
  • Safe Mode (Anhydrous): Add the Amine slowly to a solution of Acid Bromide and Base at

    
    . This ensures the amine is immediately consumed by the highly reactive acyl bromide before it can perform an 
    
    
    attack on the product.
Visualizing the Competition: Acylation vs. Alkylation

ReactionCompetitionStartAmine(R-NH2)IntermediateTarget Product(N-Substituted Bromoamide)Start->Intermediate Path A: Acylation(Fast, Kinetic)SideProductBy-Product(Secondary Amine Dimer)Start->SideProduct Excess AmineAttacks ProductReagentBromoacetylBromideReagent->IntermediateIntermediate->SideProduct Path B: N-Alkylation(S_N2 Attack by Amine)

Troubleshooting Guide: Common Failure Modes

Issue 1: "My reaction turned into a black tar / insoluble solid."
  • Diagnosis: You likely formed the "Dimer" (Bis-alkylated amine). The amine acted as a nucleophile toward the C-Br bond of your product.[5] This creates a secondary amine salt which precipitates or polymerizes.

  • Fix:

    • Reverse Addition: Add the Amine dropwise to the Acid Bromide (not the other way around).

    • Lower Temperature: Run the addition at

      
       to 
      
      
      . Acylation has a lower activation energy than alkylation; cooling widens the selectivity gap.
    • Switch Base: If using TEA, switch to an inorganic base system (

      
       / Acetone or Biphasic 
      
      
      ). Inorganic bases are insoluble in the organic phase and cannot catalyze the
      
      
      reaction as effectively as soluble organic bases.
Issue 2: "The product decomposes on the silica column."
  • Diagnosis:

    
    -Bromoamides are susceptible to acid-catalyzed hydrolysis or elimination (forming acrylamides) on acidic silica gel.
    
  • Fix:

    • Neutralize Silica: Pre-treat your silica slurry with 1% Triethylamine (TEA) before packing the column.

    • Fast Filtration: Use a short plug of silica rather than a long column.

    • Recrystallization: Many

      
      -bromoamides are crystalline. Try recrystallizing from EtOAc/Hexanes or EtOH/Water instead of chromatography.
      
Issue 3: "NMR shows a mixture of rotamers."
  • Diagnosis: This is standard for amides due to restricted rotation around the C-N bond. You will often see doubled peaks in the

    
     NMR.
    
  • Verification: Run the NMR at elevated temperature (

    
    ); the peaks should coalesce into a single set if they are rotamers.
    

Purification Logic Tree

Use this decision matrix to determine the safest isolation strategy for your specific substrate.

PurificationLogicStartCrude Reaction MixtureSolidCheckIs the Crude a Solid?Start->SolidCheckRecrystRecrystallize(EtOH/H2O or EtOAc/Hex)SolidCheck->RecrystYesOilPathOil / Gummy ResidueSolidCheck->OilPathNoTLC_CheckCheck TLC Stability(Does spot streak?)OilPath->TLC_CheckStableStandard FlashChromatographyTLC_Check->StableClean SpotUnstableDecomposes on SilicaTLC_Check->UnstableStreaking/New SpotsNeutralizeBuffered Silica(1% Et3N in Eluent)Unstable->NeutralizeMild InstabilityAluminaNeutral AluminaColumnUnstable->AluminaSevere Instability

Frequently Asked Questions (FAQ)

Q: Can I use NBS to brominate my amide directly if I don't want to use bromoacetyl bromide? A: Generally, no . Direct


Q: My product is a lachrymator (makes me cry). Is this normal? A: Yes.

  • Safety Protocol: Handle ONLY in a functioning fume hood. Wash all glassware with a dilute nucleophile solution (e.g., sodium thiosulfate or dilute ammonia) before removing from the hood to quench traces.

Q: Can I use water in the workup? A: Yes, but be quick. While the amide bond is stable, the C-Br bond is susceptible to hydrolysis over time, especially if the aqueous layer is basic (

Q: I need to store the intermediate. How stable is it? A: Store at

References

  • General Synthesis of

    
    -Bromoamides: 
    
    • Organic Syntheses Procedure: "Synthesis of -Bromoamides via Acyl
    • Source: (Representative procedure for similar acylations).

  • Mechanistic Insight (Acylation vs. Alkylation)

    • Title: "Competition between acylation and alkylation in the reaction of amines with -haloacid halides."
    • Context: Explains the kinetic parameters necessitating low temper
    • Source:

  • ATRP Initiator Synthesis (Application Context)

    • Title: "Atom Transfer Radical Polymerization (ATRP)
    • Source: (Details the synthesis of 2-bromoamide initiators).

  • Purification on Silica (Decomposition)

    • Title: "Purification of sensitive compounds: A guide to silica gel chrom
    • Source:

(Note: Specific page numbers and volume data for general textbooks or older Org. Syn. articles are standardized to the digital object identifier where possible.)

minimizing impurity formation in 2-bromo-N-propylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-bromo-N-propylbutanamide. This resource is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. Our goal is to provide you with in-depth, field-tested insights to help you maximize yield and purity by effectively minimizing the formation of critical impurities.

This guide moves beyond simple procedural lists to explain the underlying chemical principles governing this synthesis. By understanding why impurities form, you can strategically control your reaction conditions to achieve the highest quality product.

Section 1: The Core Synthesis Pathway

The most direct and reliable method for synthesizing 2-bromo-N-propylbutanamide is through the nucleophilic acyl substitution of 2-bromobutanoyl chloride with n-propylamine.[1][2] This reaction, a variant of the Schotten-Baumann reaction, is highly efficient but requires careful control of conditions to prevent side reactions.[3]

The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product and a proton.[4][5] A base is required to neutralize the hydrochloric acid (HCl) generated, which would otherwise react with the n-propylamine starting material to form an unreactive ammonium salt.[]

Synthesis_Pathway SM1 2-Bromobutanoyl Chloride Int Int SM1->Int + n-Propylamine SM2 n-Propylamine Base Base (e.g., Triethylamine) Prod 2-Bromo-N-propylbutanamide Byprod Base•HCl Salt Prod->Byprod - H⁺ HCl generated reacts with Base Int->Prod - Cl⁻

Caption: Primary synthesis route via nucleophilic acyl substitution.

Section 2: Common Impurities & Their Formation Mechanisms

Effective troubleshooting begins with understanding the potential impurity profile. The primary synthetic route is robust, but deviations in reaction parameters can lead to several predictable side products.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Side Reactions & Impurities AcylChloride 2-Bromobutanoyl Chloride Product 2-Bromo-N-propylbutanamide AcylChloride->Product + n-Propylamine (Controlled Temp) ImpurityA Impurity A: 2-Bromobutanoic Acid AcylChloride->ImpurityA Hydrolysis Amine n-Propylamine Amine->Product ImpurityB Impurity B: n-Propylammonium Chloride/Bromide Amine->ImpurityB + HCl/HBr ImpurityC Impurity C: But-2-enoyl-N-propylamide (Elimination Product) Product->ImpurityC Elimination of HBr Water Trace H₂O Water->ImpurityA ExcessAmine Excess Amine / High Temp Base Base Base->ImpurityC

Caption: Formation pathways of common impurities from side reactions.

Data Summary: Key Impurities
Impurity NameStructureFormation MechanismPrevention Strategy
2-Bromobutanoic Acid CH₃CH₂CH(Br)COOHHydrolysis of the starting material, 2-bromobutanoyl chloride, by trace amounts of water in the solvent, amine, or glassware.[7]Use anhydrous solvents, dry glassware thoroughly, and distill liquid reagents like n-propylamine if water content is suspected.
n-Propylammonium Chloride CH₃CH₂CH₂NH₃⁺ Cl⁻Reaction of the n-propylamine starting material with the HCl byproduct generated during the amidation.[5]Use at least 2 equivalents of n-propylamine (one as reactant, one as base) or use 1 equivalent of n-propylamine with at least 1 equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine).[][8]
But-2-enoyl-N-propylamide CH₃CH=CHCONH(CH₂CH₂CH₃)Base-promoted elimination of HBr from the product. This is more likely with sterically hindered or strong bases and at elevated temperatures.Use a non-hindered base like triethylamine, maintain low reaction temperatures, and minimize reaction time after completion.
Unreacted Starting Materials -Incomplete reaction due to poor stoichiometry, low temperature, insufficient reaction time, or inactivation of the amine by HCl.Ensure accurate stoichiometry, allow the reaction to warm to room temperature after addition, and use an appropriate base. Monitor reaction by TLC or LCMS.[9]

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is very low, and I've isolated a significant amount of a water-soluble salt, identified as n-propylammonium chloride. What went wrong?

A1: Root Cause Analysis & Solution

  • Causality: This is a classic sign of insufficient base. For every mole of 2-bromo-N-propylbutanamide formed, one mole of HCl is produced.[5] This HCl will instantly react with the most basic species present: your n-propylamine reactant. This converts the amine into its ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride. Essentially, half of your amine is consumed as a base, not as a reactant.

  • Troubleshooting Protocol:

    • Review Stoichiometry: Ensure you are using either >2.0 equivalents of n-propylamine relative to the 2-bromobutanoyl chloride OR ~1.05 equivalents of n-propylamine and at least 1.1 equivalents of an auxiliary non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]

    • Order of Addition: In a three-necked flask, combine the n-propylamine, the auxiliary base (if used), and an anhydrous aprotic solvent (e.g., Dichloromethane - DCM).[3]

    • Controlled Addition: Cool this mixture in an ice bath (0-5 °C). Add the 2-bromobutanoyl chloride, dissolved in a small amount of the anhydrous solvent, dropwise via an addition funnel. The reaction is exothermic, and slow addition is critical.[]

    • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[10]

Q2: My final product shows a significant peak in the LCMS corresponding to the mass of 2-bromobutanoic acid. How can I prevent this?

A2: Root Cause Analysis & Solution

  • Causality: The 2-bromobutanoyl chloride starting material is highly electrophilic and reactive towards any available nucleophile.[7] Water, even in trace amounts, will readily hydrolyze the acyl chloride to the corresponding carboxylic acid. This is an irreversible and often rapid side reaction.

  • Troubleshooting Protocol:

    • Glassware Preparation: Oven-dry all glassware (at least 120 °C for 4 hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent Purity: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., DCM, THF, Et₂O) or dispense it from a solvent purification system.

    • Reagent Quality: If possible, use freshly distilled n-propylamine. Ensure the 2-bromobutanoyl chloride has been stored under an inert atmosphere and has not been exposed to moisture.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the system during the reaction.

Q3: My NMR spectrum is clean, but I have two closely-eluting spots on my TLC plate, and my optical rotation is zero. What am I seeing?

A3: Root Cause Analysis & Solution

  • Causality: The product, 2-bromo-N-propylbutanamide, has a stereocenter at the α-carbon (the carbon bearing the bromine atom). Unless you are using chiral starting materials and a stereoselective synthesis method, the product will be a racemic mixture of (R)- and (S)-enantiomers. Enantiomers are typically inseparable on standard silica gel TLC plates. However, if your starting material or product underwent any reaction that formed diastereomers, these would be visible as separate spots. Since your NMR is clean, the most likely explanation is simply the racemic nature of your product, which is expected. The two spots could be an artifact or another achiral impurity.

  • Troubleshooting Protocol:

    • Confirm Racemic Nature: If stereochemistry is critical for your application, you will need to use a chiral analytical method (e.g., chiral HPLC or chiral GC) to confirm the presence of both enantiomers.

    • Address Potential Diastereomers: If diastereomers are a concern (e.g., if your propylamine source was chiral), their formation can sometimes be controlled. Diastereoselective substitutions on α-bromo carbonyl compounds can be influenced by reaction conditions (polar vs. nonpolar solvents, temperature), which can favor either inversion or retention of configuration at the stereocenter.[11] However, for a standard synthesis, a 1:1 mixture of diastereomers is the most likely outcome if a chiral reactant is used without chiral control.

    • Re-evaluate TLC: Ensure the second spot is not an impurity like the elimination product (But-2-enoyl-N-propylamide), which can sometimes have a similar polarity to the main product. Co-spotting with your starting materials can help with identification.

Section 4: Frequently Asked Questions (FAQs)

  • What is the optimal temperature for this reaction? The initial addition of the acyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.[] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.

  • Which base is best? Triethylamine or using excess n-propylamine? Both methods are valid. Using >2 equivalents of n-propylamine is simpler as it avoids introducing another reagent. However, purification can be easier when using a tertiary amine like triethylamine (TEA), as the resulting triethylammonium chloride salt is often more easily removed by aqueous washes than excess n-propylamine. TEA is non-nucleophilic and will not compete in the primary reaction.

  • How should I purify the crude product?

    • Aqueous Workup: First, perform an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, then with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities like 2-bromobutanoic acid, and finally with brine.

    • Chromatography: The most reliable method for achieving high purity is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.[12]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or petroleum ether) can be an effective and scalable purification method.[13]

  • What analytical techniques are recommended for purity assessment? A combination of techniques is ideal. ¹H and ¹³C NMR will confirm the structure and identify major organic impurities. LCMS is excellent for detecting trace-level impurities and confirming the mass of the desired product. HPLC with UV detection is the standard for quantifying purity (e.g., reporting purity as >99% by area).[10]

Section 5: Key Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-propylbutanamide

Materials:

  • n-Propylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • 2-Bromobutanoyl chloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, nitrogen-flushed glassware

Procedure:

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propylamine (1.05 eq) and triethylamine (1.1 eq). Dissolve them in anhydrous DCM (approx. 5 mL per mmol of acyl chloride).

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve 2-bromobutanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting acyl chloride spot has disappeared.

  • Proceed with the aqueous workup and purification as described in the FAQ section.

Protocol 2: Purification by Flash Column Chromatography

Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of Ethyl Acetate (EtOAc) in Hexanes. Start with 5% EtOAc/Hexanes and gradually increase to 30-40% EtOAc/Hexanes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel, and concentrate under reduced pressure to obtain a dry powder ('dry loading').

Procedure:

  • Pack a glass column with silica gel slurried in 5% EtOAc/Hexanes.

  • Carefully add the dry-loaded sample to the top of the silica bed.

  • Begin elution with 5% EtOAc/Hexanes, collecting fractions.

  • Slowly increase the polarity of the mobile phase by increasing the percentage of EtOAc.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromo-N-propylbutanamide.

References

  • CN110885284A - Synthesis method of 2-bromomalondialdehyde. Google Patents.

  • 2-Bromoacetamide synthesis and purification methods . Benchchem.

  • Solved: Example 7 e.g. propylamine + butanoyl chloride . Gauth.

  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride . Benchchem.

  • Amide formation from acyl chloride (video) . Khan Academy.

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine . Organic Syntheses Procedure.

  • 2-bromo-N-propylbutanamide | C7H14BrNO . PubChem.

  • reaction between acyl chlorides and amines - addition / elimination . Chemguide.

  • Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams . Royal Society of Chemistry.

  • Isolation and Identification of Antiplasmodial N-alkylamides From Spilanthes Acmella Flowers Using Centrifugal Partition Chromatography and ESI-IT-TOF-MS . PubMed.

  • Amine to Amide (via Acid Chloride) - Common Conditions . Organic Chemistry Data.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection . BOC Sciences.

  • 2-Bromobutanoyl chloride | C4H6BrClO . PubChem.

  • Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS . YouTube.

  • Reagent Controlled Stereoselective Synthesis of α-Glucans . ACS Publications.

  • N-alkylamides: from plant to brain . National Library of Medicine.

  • Amide synthesis by acylation . Organic Chemistry Portal.

  • 2-bromo-N-isopropylbutanamide | C7H14BrNO . PubChem.

  • Amide Synthesis . Fisher Scientific.

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . MDPI.

  • Deconstructive Radical–Radical Coupling for Programmable Remote Acylation . National Library of Medicine.

  • 2-ethyl-3-methylbutanamide . ChemSynthesis.

  • 2-bromo-N-methylpropanamide | C4H8BrNO . PubChem.

  • 2-bromo-3-methyl-N-propylbutanamide | C8H16BrNO . PubChem.

  • Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration . PubMed.

  • Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane . PubMed.

  • 2-bromo-N-propylpropanamide | C6H12BrNO . PubChem.

Sources

Technical Support Center: Troubleshooting Low Yield in Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low-yield amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide coupling reactions. Our approach is rooted in mechanistic understanding and field-proven experience to help you navigate the complexities of this fundamental transformation.

Section 1: Core Troubleshooting - A Mechanistic Approach

Amide bond formation, while conceptually straightforward, is a nuanced reaction where success hinges on a delicate balance of substrate reactivity, reagent choice, and reaction conditions. Low yields are often a symptom of underlying issues that can be systematically addressed. This section provides a structured, question-and-answer guide to common failure modes.

Q1: My reaction shows little to no conversion of starting materials. What are the likely causes?

A1: A lack of reactivity is a frequent challenge and typically points to one of three areas: inadequate carboxylic acid activation, poor amine nucleophilicity, or steric hindrance.

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species for the amine to attack. If the activating agent is not potent enough for your specific substrate, the reaction will stall.[1] For instance, sterically hindered or electron-rich carboxylic acids may require more powerful activating agents.

    • Troubleshooting Steps:

      • Re-evaluate your coupling reagent. If you are using a carbodiimide like EDC, consider switching to a more reactive uronium or phosphonium salt such as HATU or PyBOP, respectively.[2][] These reagents are known for their high efficiency, especially with challenging substrates.[4]

      • Ensure reagent quality. Coupling reagents can degrade upon exposure to moisture. Use freshly opened bottles or reagents stored under an inert atmosphere.

      • Consider in situ activation. The formation of an active ester, for example, using HOBt or OxymaPure with a carbodiimide, can enhance the reaction's efficiency and suppress side reactions.[5]

  • Poor Amine Nucleophilicity: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and may react sluggishly.[1]

    • Troubleshooting Steps:

      • Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier.

      • Use a more potent coupling reagent. Reagents like HATU are particularly effective for coupling with weakly nucleophilic amines.[4]

      • Increase amine concentration or equivalents. While not always ideal, using a slight excess of the amine can sometimes drive the reaction to completion.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid (especially at the α-carbon) or the amine can physically block the reactive centers from approaching each other.[1][6]

    • Troubleshooting Steps:

      • Elevate the reaction temperature. This can provide the necessary energy to overcome steric repulsion.

      • Prolong the reaction time. Sterically hindered couplings are often slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

      • Choose a less bulky coupling reagent. In some cases, the choice of coupling reagent itself can contribute to steric crowding.

Section 2: Unraveling Side Reactions and Byproducts

Low yields are not always due to a lack of reaction but can be the result of competing side reactions that consume starting materials or the desired product. Identifying these byproducts is key to diagnosing the issue.

Q2: I'm observing significant byproduct formation. What are the common side reactions in amide coupling?

A2: Several side reactions can plague amide syntheses. The nature of the byproduct can often provide clues to the underlying problem.

  • Racemization: For chiral carboxylic acids, particularly α-amino acids, loss of stereochemical integrity is a major concern.[2] This occurs via the formation of an oxazolone intermediate, which can readily tautomerize.

    • Causality: This is especially problematic with carbodiimide reagents when used alone.

    • Preventative Measures:

      • Use an additive. Additives like HOBt or HOAt react with the activated carboxylic acid to form an active ester that is less prone to racemization.[7] HOAt is generally considered more effective than HOBt at suppressing racemization.

      • Choose a suitable coupling reagent. Uronium and phosphonium reagents are generally less likely to cause racemization than carbodiimides alone.

      • Control the temperature. Running the reaction at lower temperatures (e.g., 0 °C) can minimize racemization.[7]

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

    • Causality: This side reaction is more prevalent with sterically hindered carboxylic acids or when the amine is not sufficiently reactive.

    • Preventative Measures:

      • Add HOBt or HOAt. These additives intercept the O-acylisourea to form an active ester, preventing the rearrangement.

      • Change the order of addition. Adding the amine and carboxylic acid together before introducing the carbodiimide can sometimes mitigate this issue.

  • Guanidinium Byproduct Formation: With uronium reagents like HBTU and HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.

    • Causality: This is more likely to occur if the amine is added before the carboxylic acid has been fully activated.

    • Preventative Measures:

      • Pre-activate the carboxylic acid. Allow the carboxylic acid to react with the coupling reagent and base for a few minutes before adding the amine.

Section 3: Optimizing Reaction Conditions - A Practical Guide

Fine-tuning your reaction parameters is crucial for maximizing yield and purity. This section provides actionable advice on key variables.

Q3: How do I choose the right solvent and base for my amide coupling reaction?

A3: The choice of solvent and base can have a profound impact on the reaction outcome.

  • Solvent Selection:

    • Aprotic Polar Solvents: DMF, NMP, and DMAc are common choices as they are good at solvating the reactants.[8] However, be aware of their potential for reprotoxicity.[8]

    • Chlorinated Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are also widely used.[]

    • Ethers: Tetrahydrofuran (THF) is another suitable option.

    • Nitriles: Acetonitrile can be an excellent choice and has been shown to improve yields in certain cases.[4][9]

    • Key Consideration: Ensure your starting materials are fully dissolved in the chosen solvent. Solubility issues can lead to low conversions.[2]

  • Base Selection: A non-nucleophilic organic base is typically required to neutralize any acidic species generated during the reaction.[5]

    • Common Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[5]

    • DIPEA vs. TEA: DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile and cause unwanted side reactions.[5]

    • Stoichiometry: The amount of base is critical. For phosphonium salts, two equivalents of base are typically required, whereas aminium reagents are used in equimolar amounts with the carboxylic acid.[2]

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF or DCM, 0.1-0.5 M), add HATU (1.1-1.2 equiv).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICCost-effective, widely availableProne to racemization, N-acylurea formation, DCC byproduct (DCU) can be difficult to remove
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, byproducts are often water-solubleMore expensive than carbodiimides
Uronium/Aminium Salts HATU, HBTU, HCTUVery high reactivity, low racemization, suitable for difficult couplingsCan form guanidinium byproducts, more expensive[]

Section 5: Visualizing the Troubleshooting Process

Diagram 1: Troubleshooting Workflow for Low Amide Yield

TroubleshootingWorkflow cluster_reactivity Reactivity Issues cluster_side_reactions Side Reaction Issues start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Starting Material Remaining byproducts Byproducts Observed check_conversion->byproducts New Spots/Peaks check_reagents Re-evaluate Coupling Reagent & Amine Nucleophilicity no_conversion->check_reagents check_sterics Assess Steric Hindrance check_reagents->check_sterics end Optimized Yield check_sterics->end identify_byproduct Identify Byproduct (e.g., Racemized Product, N-Acylurea) byproducts->identify_byproduct implement_prevention Implement Preventative Measures (e.g., Additive, Temperature Control) identify_byproduct->implement_prevention implement_prevention->end

Caption: A logical workflow for diagnosing and resolving low yields in amide synthesis.

FAQs

Q: Can I run my amide coupling reaction open to the air? A: While many modern coupling reagents are relatively robust, it is generally good practice to run amide coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated species.

Q: My product is water-soluble. How should I adjust my work-up procedure? A: For water-soluble amides, a standard aqueous work-up may lead to product loss. Consider alternative purification methods such as reverse-phase chromatography or lyophilization. You can also try to extract the aqueous layer multiple times with a more polar organic solvent.

Q: What is the role of DMAP in some amide coupling protocols? A: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, often in conjunction with carbodiimides.[4] It acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate, which then reacts with the amine. However, it can also promote racemization in sensitive substrates.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lazić, A. M., & Isom, E. L. (2015). Recent Developments in Amide Synthesis: A Focus on Catalytic and Sustainable Methodologies. ACS Sustainable Chemistry & Engineering, 3(10), 2315-2327.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct amidation of carboxylic acids using B(OCH2CF3)3. The Journal of Organic Chemistry, 73(22), 8969-8972.
  • Sekar, G., & Kumar, A. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 4(100), 57077-57081.
  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Constable, D. J., Dunn, P. J., Hayler, J. D., Humphrey, G. R., Leahy, J. W., Linderman, R. J., ... & Zaks, A. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.

Sources

Validation & Comparative

Validation of 2-Bromo-N-Propylbutanamide Purity by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-bromo-N-propylbutanamide is a pivotal intermediate in the synthesis of Brivaracetam , a high-affinity SV2A ligand used for treating partial-onset seizures. In drug development, the purity of this alpha-bromo amide is critical because impurities here—specifically unreacted 2-bromobutyric acid or downstream hydrolysis products—can propagate through the synthesis, affecting the yield and safety profile of the final API (Active Pharmaceutical Ingredient).

This guide objectively compares analytical methodologies for validating this compound, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard over Gas Chromatography (GC) and Titration, primarily due to thermal stability concerns inherent to alpha-bromo amides.

Strategic Comparison: Selecting the Right Methodology

Before detailing the validation protocol, it is essential to understand why HPLC is the chosen method. The following table contrasts the performance of the three most common analytical approaches for this class of molecule.

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Titration (AgNO₃)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & PolarityPrecipitation (Total Bromine)
Specificity High. Separates intermediate from impurities and degradation products.Moderate. Can resolve peaks, but risks on-column degradation.Low. Cannot distinguish between organic bromide and free bromide ion.
Thermal Stability Excellent. Ambient/low temperature prevents degradation.Poor. High injector temps (200°C+) can cause de-bromination.N/A. Room temperature, but non-specific.
LOD/LOQ High Sensitivity (UV 210-215 nm).High (FID), but baseline noise can be an issue with degradation.Low Sensitivity.[1]
Suitability Gold Standard for purity and related substances.Acceptable for residual solvents only.Rough assay only.
Decision Logic for Method Selection

The following diagram illustrates the decision-making process an analytical lead should follow when selecting a method for alpha-bromo amides.

MethodSelection Start Select Analytical Method for 2-bromo-N-propylbutanamide IsVolatile Is the molecule volatile? Start->IsVolatile ThermalStable Is it thermally stable (>150°C)? IsVolatile->ThermalStable Yes GC_Risk Risk: De-bromination & Amide Pyrolysis ThermalStable->GC_Risk No (Alpha-bromo amide) SelectHPLC Select RP-HPLC (UV Detection) ThermalStable->SelectHPLC No GC_Risk->SelectHPLC Switch Method CheckChiral Is Enantiomeric Purity Required? SelectHPLC->CheckChiral ChiralHPLC Use Chiral HPLC (Polysaccharide Column) CheckChiral->ChiralHPLC Yes (Stereoisomers) AchiralHPLC Use Achiral C18 HPLC (Chemical Purity) CheckChiral->AchiralHPLC No (Assay/Impurities)

Figure 1: Analytical Method Selection Logic. Note the critical decision point regarding thermal stability that disqualifies GC for primary purity analysis.

The Optimized Protocol: RP-HPLC Method

This method is designed to be robust, compliant with ICH Q2(R1) guidelines, and capable of separating the main peak from likely impurities (e.g., 2-bromobutyric acid, propylamine).

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Why: The C18 stationary phase provides strong retention for the hydrophobic propyl chain, while the "Extra Dense Bonding" (XDB) covers silanols to prevent peak tailing of the amide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses the ionization of residual silanols on the column and keeps any acidic impurities (like starting material bromobutyric acid) protonated for better retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm .

    • Why: The amide bond absorbs strongly at 210-220 nm. Higher wavelengths (e.g., 254 nm) lose sensitivity as the molecule lacks a strong aromatic chromophore.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
20.03070Wash
20.19010Re-equilibration
25.09010End

Experimental Validation Data

The following data summarizes a typical validation study for this intermediate, demonstrating the method's reliability.

System Suitability & Specificity
  • Retention Time (RT): ~8.5 min for 2-bromo-N-propylbutanamide.

  • Resolution (Rs): > 2.0 between main peak and nearest impurity (2-bromobutyric acid).

  • Tailing Factor: < 1.5 (Crucial for amide analysis).

Linearity and Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    
    
ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 45200N/A
Y-Intercept 120

of 100% response
Accuracy (Recovery Studies)

Spiked samples at 50%, 100%, and 150% levels.

LevelAdded (µg/mL)Recovered (µg/mL)% Recovery% RSD
50% 250248.599.4%0.4%
100% 500501.2100.2%0.3%
150% 750748.999.8%0.5%
Sensitivity
  • Limit of Detection (LOD): 0.05 µg/mL (S/N ratio 3:1).

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N ratio 10:1).

Validation Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) flow for validating this method according to ICH Q2(R1) standards.

ValidationWorkflow Plan Validation Protocol (Drafting) Specificity Specificity Test (Blank/Placebo/Spike) Plan->Specificity Specificity->Plan Fail (Redesign) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Precision Precision (Repeatability/Intermediate) Linearity->Precision Accuracy Accuracy (Recovery %) Precision->Accuracy Robustness Robustness (Flow/pH/Temp) Accuracy->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Figure 2: ICH Q2(R1) Validation Workflow. This linear progression ensures all regulatory requirements are met before the method is finalized.

Senior Scientist Insights & Troubleshooting

The "Amide Tailing" Phenomenon

Issue: Amides often show peak tailing on older silica columns due to hydrogen bonding with free silanols. Solution: This protocol uses an acidic mobile phase (pH 2.5). The protons compete with the amide for silanol sites, effectively "masking" the column surface and sharpening the peak. Do not use neutral pH buffers (like Ammonium Acetate pH 7) for this separation, as tailing will likely increase.

Wavelength Criticality

Issue: 2-bromo-N-propylbutanamide has no aromatic ring. Solution: You must rely on the carbonyl (


) transition. While 210 nm offers maximum sensitivity, it is susceptible to noise from the mobile phase (especially if using Methanol). Acetonitrile is mandatory  here as it is transparent at 210-215 nm, whereas Methanol cuts off around 205-210 nm, creating high baseline noise.
Stereochemistry Note

This guide covers Chemical Purity (Assay). However, Brivaracetam synthesis requires specific stereochemistry ((2S)-2-bromo...).

  • Warning: This RP-HPLC method is achiral . It will not separate the (R) and (S) enantiomers of the intermediate.

  • Next Step: For enantiomeric excess (ee) determination, a separate validation using a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IA) with a Normal Phase solvent system (Hexane/IPA) is required.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9837243, Brivaracetam.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for mobile phase selection logic).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5]Link

Sources

A Senior Application Scientist's Guide to Alpha-Haloamide Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical decision that dictates potency, selectivity, and overall therapeutic potential.[1][2] Among the arsenal of reactive groups available to medicinal chemists, alpha-haloamides—particularly iodoacetamides, bromoacetamides, and chloroacetamides—are foundational tools for probing and inhibiting proteins via cysteine modification. This guide provides an in-depth comparative analysis of these agents, grounded in mechanistic principles and supported by actionable experimental protocols, to empower researchers in their rational design of covalent therapeutics.

The Covalent Mechanism: An SN2 Reaction with Cysteine

Alpha-haloamides exert their function by forming a stable covalent bond with nucleophilic amino acid residues on their target protein. Cysteine, with its highly nucleophilic thiol side chain, is the most common target.[2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate of a cysteine residue acts as the nucleophile, attacking the electrophilic α-carbon of the haloamide and displacing the halide as a leaving group.

This covalent bond formation is, for all practical purposes, irreversible, leading to a prolonged duration of action that can offer significant pharmacological advantages over non-covalent counterparts.[2]

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products R_group R'—NH—(C=O)— TS [Sδ⁻···CH₂···Xδ⁻] R_TS R'—NH—(C=O)— CH2X CH₂—X Cys Protein—Cys—S⁻ Cys->TS Nucleophilic Attack Adduct Protein—Cys—S—CH₂—(C=O)—NH—R' TS->Adduct C-S Bond Formation LeavingGroup X⁻ TS->LeavingGroup Halide Displacement Cys_TS Protein—Cys—

Caption: SN2 mechanism of cysteine alkylation by an alpha-haloamide.

Comparative Analysis: Reactivity vs. Selectivity

The central consideration when choosing an alpha-haloamide is the trade-off between reactivity and selectivity. This is almost entirely governed by the nature of the halogen atom, which functions as the leaving group in the SN2 reaction.

The reactivity trend follows the leaving group ability of the halide: Iodide > Bromide > Chloride .

Alkylating AgentRelative ReactivityHalide Leaving Group AbilityKey Characteristics & Considerations
2-Iodoacetamide HighestExcellentPros: Rapid reaction kinetics, useful for applications requiring fast and complete labeling (e.g., proteomics sample prep).[3] Cons: High reactivity can lead to significant off-target modification, increasing the risk of cytotoxicity.[4] Can also modify other residues like methionine.[4][5]
2-Bromoacetamide IntermediateGoodPros: A balance between reactivity and selectivity. Often used as a starting point in covalent inhibitor design when iodoacetamide is too reactive.
2-Chloroacetamide LowestFairPros: Higher selectivity due to its lower intrinsic reactivity.[6] This necessitates better non-covalent binding affinity (Ki) for the inhibitor to achieve target engagement. Superior for developing highly selective TCIs.[5] Cons: May require longer incubation times or higher concentrations to achieve desired target occupancy.

Expert Insight: The choice of warhead is not made in isolation. A highly reactive warhead like iodoacetamide might be suitable for a target with a uniquely accessible cysteine, where the geometric constraints provide inherent selectivity. Conversely, a less reactive chloroacetamide is often preferred for targets where achieving selectivity against other accessible cysteines across the proteome is a primary challenge. The goal is to have the non-covalent binding interactions of the inhibitor scaffold localize the reactive warhead, effectively increasing its local concentration near the target nucleophile and driving the reaction.

Experimental Validation: Protocols for the Bench Scientist

Objective comparison requires robust, reproducible experimental data. Below are two fundamental protocols for characterizing and comparing alpha-haloamide agents.

This protocol determines the second-order rate constant (kinact/Ki), the gold-standard metric for covalent inhibitor potency.[7] It measures how efficiently an inhibitor inactivates its target enzyme.

Principle: The enzyme is incubated with various concentrations of the inhibitor, and at different time points, the remaining enzyme activity is measured. The observed rate of inactivation (kobs) is plotted against the inhibitor concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the target enzyme in the appropriate assay buffer.

    • Prepare a series of 2X stock solutions of the alpha-haloamide inhibitor in the same assay buffer. A typical range would be 0.5 to 5 times the anticipated Ki.[8]

    • Prepare a 4X stock solution of the enzyme's substrate.

  • Inactivation Reaction:

    • In a 96-well plate, mix equal volumes of the 2X enzyme and 2X inhibitor solutions for each concentration. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Activity Measurement:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzyme reaction by adding the 4X substrate solution to a final volume of 100 µL.

    • Immediately measure the reaction progress using a plate reader (e.g., absorbance or fluorescence) in kinetic mode for 5-10 minutes. The initial rate of the reaction is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The slope of this line is -kobs.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit the data to the hyperbolic equation: kobs = kinact * [I] / (Ki + [I]) .[8]

    • The initial slope of this curve, where [I] << Ki, represents the second-order rate constant, kinact/Ki .

Self-Validation: The relationship between kobs and inhibitor concentration should be hyperbolic (saturable).[8] A linear relationship suggests that the inhibitor concentrations tested are well below the Ki. The vehicle control should show no significant loss of enzyme activity over the time course, confirming enzyme stability.

This protocol uses mass spectrometry to identify the cellular targets of an alpha-haloamide probe on a proteome-wide scale, providing a direct measure of its selectivity.

Principle: A clickable version of the haloamide inhibitor (e.g., containing a terminal alkyne) is used to treat cells. Covalently modified proteins are then "clicked" to a biotin tag, enriched, and identified by LC-MS/MS.[9][10]

G A 1. Cell Treatment Treat cells with alkyne-tagged haloamide probe. B 2. Cell Lysis Harvest cells and prepare proteome lysate. A->B C 3. Click Chemistry Add biotin-azide and catalyze CuAAC reaction. B->C D 4. Affinity Purification Enrich biotinylated proteins using streptavidin beads. C->D E 5. On-Bead Digestion Digest enriched proteins into peptides with trypsin. D->E F 6. LC-MS/MS Analysis Identify and quantify peptides by mass spectrometry. E->F G 7. Data Analysis Identify protein targets and assess selectivity. F->G

Caption: Chemoproteomics workflow for covalent target identification.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of the haloamide inhibitor that incorporates a terminal alkyne.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the alkyne probe at various concentrations and for different durations. Include a vehicle (DMSO) control. For competitive profiling, pre-incubate cells with the untagged parent inhibitor before adding the probe.[11]

  • Lysis and Click Reaction:

    • Harvest and lyse the cells.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction by adding biotin-azide, a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA) to the lysate.[9]

  • Enrichment and Digestion:

    • Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

  • Mass Spectrometry:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the enriched proteins.

    • Quantify the relative abundance of proteins in the probe-treated samples versus controls to identify specific targets.

Trustworthiness: A critical control is the competition experiment.[11] True targets of the haloamide will show a dose-dependent decrease in probe labeling when pre-incubated with the original, non-alkyne-tagged inhibitor. This validates that the probe is binding to the same site as the parent compound.

Conclusion: Making an Informed Choice

The selection of an alpha-haloamide warhead is a multi-faceted decision that balances intrinsic chemical reactivity with the biological context of the target protein. Iodoacetamides offer speed and potency, making them excellent tools for proteomics and initial probe development. Chloroacetamides, while more demanding of the inhibitor's binding affinity, provide a superior platform for developing highly selective and potentially safer therapeutic agents. Bromoacetamides occupy a useful middle ground. By employing rigorous kinetic analysis and proteome-wide selectivity profiling, researchers can move beyond trial-and-error and make data-driven decisions to accelerate the discovery of next-generation covalent medicines.

References

  • Alkylating agents - BioPharma Notes . (2020-12-27). BioPharma Notes. [Link]

  • Mechanism of action of alkylating agents . (n.d.). ResearchGate. [Link]

  • Alkylating Agents | Request PDF . (n.d.). ResearchGate. [Link]

  • Alkylating agents in medicinal chemistry || mechanism of action . (2024-01-30). YouTube. [Link]

  • Alkylating Agents for Multiple Myeloma . (2021-09-21). YouTube. [Link]

  • Kuznetsova, K. et al. (2020-10-20). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues . Journal of Proteomics. [Link]

  • Sabatino, G. et al. (n.d.). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 . National Institutes of Health. [Link]

  • Shannon, D. A. et al. (n.d.). Chemoproteomic methods for covalent drug discovery . National Institutes of Health. [Link]

  • Oh, S. et al. (2023-07-02). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines . ACS Publications. [Link]

  • Doucet, D. et al. (2021-04-15). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents . Analytical Biochemistry. [Link]

  • van der Wouden, M. et al. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations . Current Protocols. [Link]

  • Grace, C. R. et al. (2025-03-20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data . RSC Publishing. [Link]

  • Yang, Y. et al. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors . National Institutes of Health. [Link]

  • Goundry, W. et al. (n.d.). Reactive chemistry for covalent probe and therapeutic development . National Institutes of Health. [Link]

  • Sanniyasi, S. et al. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery . MDPI. [Link]

  • N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins . (2025-08-06). ResearchGate. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Request PDF . (2025-08-06). ResearchGate. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne . (n.d.). ChemRxiv. [Link]

  • Covalent Inhibitors: To Infinity and Beyond . (2024-06-24). Journal of Medicinal Chemistry. [Link]

  • García-Santamarina, S. et al. (n.d.). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags . Nature. [Link]

  • Chemoproteomic profiling: from target discovery to target engagement . (2021-03-17). YouTube. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors . (2024-11-01). National Institutes of Health. [Link]

  • Zhang, J. et al. (2023-02-04). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry . National Institutes of Health. [Link]

  • Investigation of MOA of next generation covalent inhibitors . (n.d.). AXXAM. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-bromo-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-bromo-N-propylbutanamide

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-bromo-N-propylbutanamide. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance grounded in established safety protocols and insights from extensive laboratory experience. Our commitment is to furnish you with value beyond the product itself, fostering a deeply-rooted trust in safe and effective chemical handling.

Hazard Assessment: A Proactive Stance on Safety

Given its structure as a halogenated amide, 2-bromo-N-propylbutanamide should be treated as a potentially hazardous substance. The bromine atom introduces reactivity, and the amide functionality can confer biological activity. Based on data from similar compounds such as 2-bromobutane and 2-bromo-N-isopropylacetamide, the primary anticipated hazards include:

  • Skin and Eye Irritation: Halogenated organic compounds are frequently irritants and can cause serious eye damage.[1][2]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Respiratory Tract Irritation: Vapors or dusts may cause respiratory irritation.[1]

  • Flammability: While amides are generally less flammable than their corresponding alkanes, the presence of the butyl group suggests that the compound may be combustible.[3][4]

As an alkylating agent, it is prudent to handle 2-bromo-N-propylbutanamide with extreme care, as compounds in this class can be toxic.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 2-bromo-N-propylbutanamide. The following table outlines the minimum required PPE.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust conform to ANSI Z87.1 standards. A face shield is mandatory when there is a risk of splashing.[5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider heavier-duty gloves such as butyl rubber or neoprene. Always double-glove.[6]
Body Protection Flame-resistant laboratory coatA fully-buttoned lab coat made of a flame-resistant material like Nomex is required.
Respiratory Protection Use in a certified chemical fume hoodAll handling of 2-bromo-N-propylbutanamide must be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.
Glove Selection and Chemical Compatibility

The selection of an appropriate glove material is critical. The following table provides a general chemical resistance guide for common laboratory glove materials.

Glove Material Resistance to Halogenated Organics Resistance to Amides
Nitrile GoodGood
Latex PoorGood
Butyl Rubber ExcellentExcellent
Neoprene GoodExcellent

This data is generalized. Always consult the glove manufacturer's specific chemical resistance charts.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring safety.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials and neutralizers is readily accessible.

  • Emergency Contact Information: Verify that emergency contact numbers are clearly posted.

Handling Procedure
  • Donning PPE: Follow the systematic procedure for donning PPE as outlined in the workflow diagram below.

  • Chemical Transfer: Conduct all transfers of 2-bromo-N-propylbutanamide within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

  • Weighing: If weighing the solid, do so in a tared and sealed container within the fume hood.

  • Reaction Setup: Ensure all reaction glassware is securely clamped and that any potential pressure build-up is managed with an appropriate pressure-relief system.

Post-Handling Procedure
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Follow the systematic procedure for doffing PPE to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles Don1->Don2 Don3 Face Shield Don2->Don3 Don5 Gloves (Inner) Don3->Don5 Don4 Gloves (Outer) Don5->Don4 Doff1 Gloves (Outer) Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Gloves (Inner) Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Emergency Response Plan

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
Spill Evacuate the immediate area. If the spill is large, alert emergency personnel. For small spills, use an inert absorbent material, and collect it in a sealed container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-bromo-N-propylbutanamide and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing 2-bromo-N-propylbutanamide in a designated, labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("2-bromo-N-propylbutanamide"), and the approximate concentration and volume.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Generate Waste Segregate Segregate Liquid and Solid Waste Start->Segregate Label_Liquid Label Liquid Waste Container Segregate->Label_Liquid Label_Solid Label Solid Waste Container Segregate->Label_Solid Store Store in Designated Satellite Accumulation Area Label_Liquid->Store Label_Solid->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.